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  • Product: 2-Aminocyclohexane-1-carboxylic acid hydrochloride
  • CAS: 1384430-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and Conformation of 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the crystal structure and conformational behavior of 2-aminocyclohexane-1-carboxylic acid hydrochloride, a key building block in medicinal chemistry. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and conformational behavior of 2-aminocyclohexane-1-carboxylic acid hydrochloride, a key building block in medicinal chemistry. We delve into the synthesis, stereoisomerism, and detailed solid-state architecture as determined by X-ray crystallography. Furthermore, this guide explores the molecule's conformational dynamics in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing the solid-state and solution-phase conformations, we offer insights into the influence of intermolecular forces, such as hydrogen bonding, on the molecular geometry. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols.

Introduction: Significance of 2-Aminocyclohexane-1-carboxylic Acid

2-Aminocyclohexane-1-carboxylic acid (ACHC) is a cyclic β-amino acid that has garnered significant attention in the field of peptidomimetics and drug design.[1] Its constrained cyclic structure imparts a high degree of conformational stability to peptides, influencing their secondary structures and biological activity.[1] ACHC exists as cis and trans diastereomers, each of which is chiral, leading to a total of four stereoisomers.[1] The hydrochloride salt form is often utilized to improve solubility and crystallinity, which is crucial for both pharmaceutical formulation and structural elucidation studies. Understanding the precise three-dimensional structure and conformational preferences of ACHC hydrochloride is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

Synthesis and Stereocontrol

The synthesis of specific stereoisomers of 2-aminocyclohexane-1-carboxylic acid is a critical first step for its application and structural analysis. A common route involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid, which typically yields a mixture of cis and trans isomers.[2][3] Subsequent separation of these isomers can be challenging.

Methodologies have been developed to control the stereochemical outcome or to isomerize the less stable cis isomer to the more stable trans form through epimerization under basic conditions.[2][3] The formation of the hydrochloride salt is typically achieved by treating the free amino acid with hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis of cis-2-Aminocyclohexane-1-carboxylic Acid Hydrochloride

This protocol outlines a general procedure for the synthesis and salt formation.

  • Hydrogenation: 4-Aminobenzoic acid is dissolved in an appropriate solvent (e.g., aqueous NaOH) and subjected to catalytic hydrogenation using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure at elevated temperature and pressure (e.g., 15 bar H₂, 100°C).[3]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: The reaction mixture is cooled, and the catalyst is carefully removed by filtration.

  • Isomer Mixture: The resulting aqueous solution contains a mixture of cis and trans isomers of 2-aminocyclohexane-1-carboxylic acid.

  • Salt Formation & Isolation: The pH of the filtrate is adjusted with concentrated HCl. The solvent is then removed under reduced pressure to yield the crude hydrochloride salt mixture.

  • Purification: The desired cis or trans isomer can be isolated through fractional crystallization or chromatography. For the hydrochloride salt, crystallization from a solvent system like ethanol/ether is often effective.

Solid-State Structure by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[4][5] The resulting crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Causality in Experimental Design: Crystal Growth

The primary challenge in SCXRD is obtaining high-quality single crystals suitable for diffraction.[5] For amino acid hydrochlorides, which are often highly soluble in polar solvents, slow evaporation is a common and effective crystallization technique.[6] The choice of solvent is critical; it must be one in which the compound is moderately soluble to allow for slow, ordered growth rather than rapid precipitation.[7]

G cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_xray Data Collection & Analysis Synthesis Synthesis of ACHC HCl Purification Purification Synthesis->Purification Solvent Solvent Selection Purification->Solvent Evaporation Slow Evaporation or Vapor Diffusion Solvent->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Refinement Structure Solution & Refinement Diffraction->Refinement Structure Final Crystal Structure Refinement->Structure

Experimental Protocol: Crystallization by Slow Evaporation
  • Solution Preparation: Prepare a nearly saturated solution of purified 2-aminocyclohexane-1-carboxylic acid hydrochloride in a suitable solvent (e.g., a mixture of ethanol and water).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Analysis of the Crystal Structure

In the solid state, the cyclohexane ring of 2-aminocyclohexane-1-carboxylic acid hydrochloride adopts a stable chair conformation. The relative orientation of the amino and carboxyl groups depends on whether it is the cis or trans isomer.

  • cis-isomer: The amino and carboxyl groups will be in an axial-equatorial or equatorial-axial relationship.

  • trans-isomer: The amino and carboxyl groups will be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformation is generally more stable.[8]

The crystal packing is dominated by a network of hydrogen bonds. The protonated amino group (NH₃⁺) and the carboxylic acid group (COOH) act as hydrogen bond donors, while the chloride ion (Cl⁻) and the carbonyl oxygen act as acceptors.[9][10] This extensive hydrogen bonding network dictates the overall crystal lattice and contributes significantly to the stability of the solid-state structure.[11][12]

G NH3 Ammonium Group (NH₃⁺) Cl Chloride Ion (Cl⁻) NH3->Cl N-H···Cl⁻ (Donor-Acceptor) CO Carbonyl Oxygen (C=O) NH3->CO N-H···O=C (Donor-Acceptor) COOH Carboxylic Acid (COOH) COOH->Cl O-H···Cl⁻ (Donor-Acceptor)

Tabulated Crystallographic Data

While a specific .cif file for the title compound was not identified in the search, the following table represents typical data that would be obtained from a single-crystal X-ray diffraction experiment for a small organic hydrochloride salt.

ParameterTypical Value/DescriptionSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell (Å) a, b, c, α, β, γDimensions and angles of the repeating unit.
Z 2 or 4Number of molecules per unit cell.
Key Bond Lengths C-C: ~1.54 Å, C-N: ~1.47 ÅConfirms covalent structure.
Key Torsion Angles C-C-C-C ring torsionsDefines the chair conformation of the cyclohexane ring.
H-Bond (Å) N-H···Cl: ~3.1-3.3 Å, O-H···Cl: ~3.0-3.2 ÅQuantifies the strength of intermolecular interactions.[10]

Conformational Analysis in Solution

While the solid-state structure is rigid, in solution, molecules can adopt multiple conformations that are in dynamic equilibrium.[13] NMR spectroscopy is a powerful tool for studying these conformational preferences.[14]

For 2-aminocyclohexane-1-carboxylic acid, the primary conformational equilibrium is the ring inversion of the cyclohexane chair form.

NMR Spectroscopy for Conformational Insights

The key to using NMR for conformational analysis lies in the analysis of coupling constants (³J values) and Nuclear Overhauser Effects (NOEs).

  • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is described by the Karplus equation and is dependent on the dihedral angle between them. By measuring these couplings, one can infer the preferred conformation. For a cyclohexane chair, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz).

  • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is particularly useful for distinguishing between cis and trans isomers and for identifying spatial proximities that are characteristic of a specific conformation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a few milligrams (~5-10 mg) of the 2-aminocyclohexane-1-carboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • COSY Spectrum: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and assign the protons on the cyclohexane ring.

  • NOESY Spectrum: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which will help determine the relative stereochemistry and conformational preferences.

  • Data Analysis: Integrate proton signals and measure coupling constants. Analyze cross-peaks in the COSY and NOESY spectra to build a model of the dominant solution-state conformation.

Conformational Equilibrium

For the trans-isomer, the diequatorial conformation is expected to be overwhelmingly favored in solution due to steric considerations. For the cis-isomer, an equilibrium between the two chair conformations (one with axial amino/equatorial carboxyl and the other with equatorial amino/axial carboxyl) is expected. The position of this equilibrium will be influenced by the solvent and the steric bulk of the substituents.[14] The protonation of the amino group and the presence of the chloride counter-ion can also influence the conformational preference through electrostatic interactions and solvation effects.[14]

Conclusion

This guide has provided a detailed examination of the crystal structure and conformational properties of 2-aminocyclohexane-1-carboxylic acid hydrochloride. The solid-state structure is defined by a chair conformation of the cyclohexane ring and an extensive hydrogen-bonding network involving the ammonium group, carboxylic acid, and chloride ion. In solution, the molecule exhibits conformational flexibility, with preferences that can be elucidated using advanced NMR techniques. A thorough understanding of these structural features is essential for leveraging this important molecule in the design and development of new peptidomimetics and therapeutic agents.

References

  • Wormald, M. R., & Edge, C. J. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory.
  • Moridi, F., et al. (2025). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels.
  • Zhang, Y., et al. Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. PMC.
  • X-Ray Crystallography Laboratory.
  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-289.
  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS.
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
  • PubChem. (2025). cis-2-Aminocyclohexanecarboxylic acid hcl.
  • Walsh, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1875.
  • Aakeröy, C. B., & Evans, T. A. (2018). The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride. SCBT.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • SPT Labtech. (n.d.).
  • PubChem. (2026). 2-Aminocyclohexanecarboxylic acid.
  • PubChem. (2025). (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride.
  • Bolar, S., et al. (2022). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids.
  • Hein, L. B. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride.
  • PubChem. (2025). (1S,2S)-2-Aminocyclohexanecarboxylic Acid.
  • Angene Chemical. (n.d.). 2-Aminocyclohexane-1-carboxylic acid hydrochloride.
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.).
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017).
  • Rittner, R. (n.d.).
  • Mendoza, O. J., et al. (2022).

Sources

Exploratory

Stereochemical Architecture and Enantiomeric Resolution of 2-Aminocyclohexane-1-Carboxylic Acid (ACHC) Hydrochloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The integration of conformationally restricted cyclic β -amino acids into modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The integration of conformationally restricted cyclic β -amino acids into modern drug discovery has fundamentally altered the landscape of peptidomimetics and rational drug design. Among these, 2-aminocyclohexane-1-carboxylic acid (ACHC) stands out as a critical chiral building block. Supplied and utilized predominantly as a hydrochloride salt (ACHC·HCl) to ensure stability and aqueous solubility, this molecule possesses a rigid cyclohexane backbone that imposes severe dihedral angle constraints. This whitepaper provides an in-depth technical analysis of the stereochemistry, enantiomeric resolution, and advanced therapeutic applications of ACHC, grounded in field-proven methodologies.

Stereochemical Topography of ACHC

ACHC contains two contiguous stereocenters at C1 and C2, giving rise to four distinct stereoisomers: two trans enantiomers[(1R,2R) and (1S,2S)] and two cis enantiomers[(1R,2S) and (1S,2R)]. The spatial arrangement of the amino and carboxyl groups dictates both the thermodynamic stability of the monomer and the secondary structure of its subsequent oligomers[1].

  • Trans-ACHC (Diequatorial): The trans isomers strongly prefer a diequatorial conformation to minimize 1,3-diaxial steric clashes. When polymerized, trans-ACHC residues reliably fold into highly stable 14-helices (helices stabilized by 14-membered ring hydrogen bonds). This predictability makes them invaluable in the engineering of foldamers[1].

  • Cis-ACHC (Equatorial-Axial): The cis isomers are forced into an equatorial-axial arrangement. This specific geometry provides unique "exit vectors" for functional groups, making cis-ACHC an ideal scaffold for pre-organizing ligands that must interface with complex biological receptors, such as carbohydrate-binding domains[2].

G ACHC 2-Aminocyclohexane-1-carboxylic acid (ACHC) Trans trans-ACHC (Diequatorial) ACHC->Trans Cis cis-ACHC (Equatorial-Axial) ACHC->Cis RR (1R,2R)-ACHC Forms 14-helices Trans->RR SS (1S,2S)-ACHC Forms 14-helices Trans->SS RS (1R,2S)-ACHC High affinity in glycomimetics Cis->RS SR (1S,2R)-ACHC Enzymatic resolution product Cis->SR

Fig 1: Stereochemical divergence of ACHC and the functional utility of its four enantiomers.

Causality-Driven Resolution Methodologies

The synthesis of racemic ACHC is typically achieved via the reduction of anthranilic acid derivatives or through the hydrolysis of bicyclic β -lactams[3]. However, biological applications require enantiopure material. Two primary field-proven methods are utilized: Preferential Crystallization and Enzymatic Kinetic Resolution .

Preferential Crystallization of Trans-ACHC

Historically, the resolution of trans-ACHC was achieved by forming diastereomeric salts with chiral amines (e.g., quinine). However, a more efficient, self-amplifying method is the preferential crystallization of racemic N-benzoyl trans-ACHC[4].

  • Causality: By carefully inoculating a supersaturated racemic solution with a pure crystal of the (-)-enantiomer, the system's equilibrium is localized. The crystal lattice of the pure enantiomer acts as a template, forcing the selective deposition of that specific isomer from the racemate. This method circumvents the need for expensive chiral auxiliaries.

Enzymatic Kinetic Resolution of Cis-ACHC

For cis-ACHC, biocatalysis offers unparalleled enantioselectivity. Lipase B from Candida antarctica (CALB) is employed to selectively hydrolyze the ester of the (1S,2R) enantiomer, leaving the (1R,2S) ester intact[5].

  • Causality: CALB possesses a highly specific, deep hydrophobic binding pocket that accommodates the (1S,2R) spatial arrangement while sterically excluding the (1R,2S) isomer. Conducting this reaction in an organic solvent (tert-butyl methyl ether, tBuOMe) rather than water prevents spontaneous, non-catalyzed background hydrolysis, ensuring the Enantiomeric Ratio ( E -value) exceeds 200.

Workflow Racemic Racemic cis-ACHC Ethyl Ester Enzyme CALB / tBuOMe 65 °C Racemic->Enzyme Filter Filtration at 50% Conversion Enzyme->Filter Hydrolysis Prod1 (1S,2R)-ACHC (Aqueous Extract) Filter->Prod1 H2O Wash Prod2 (1R,2S)-Ester (Organic Phase) Filter->Prod2 EtOAc Wash

Fig 2: CALB-catalyzed kinetic resolution workflow for the separation of cis-ACHC enantiomers.

Self-Validating Experimental Protocol: CALB Resolution of Cis-ACHC

To ensure trustworthiness and reproducibility, the following protocol for the resolution of cis-ACHC is designed as a self-validating system[5].

Step 1: System Initialization

  • Dissolve racemic ethyl cis-2-aminocyclohexanecarboxylate in anhydrous tBuOMe.

  • Validation Check: Ensure the solvent is anhydrous to prevent premature, unselective hydrolysis.

Step 2: Biocatalytic Cleavage

  • Add immobilized CALB at a substrate-to-enzyme ratio of 1:4.5 (w/w). Elevate the temperature to 65 °C.

  • Causality: 65 °C accelerates the kinetic rate of the enzyme without inducing thermal denaturation, optimizing throughput.

Step 3: Chromatographic Monitoring

  • Monitor the reaction via Gas Chromatography (GC).

  • Critical Action: Terminate the reaction exactly at 50% conversion. In a kinetic resolution, stopping at 50% mathematically guarantees the maximum theoretical enantiomeric excess ( ee ) for both the product and the remaining substrate.

Step 4: Phase Separation and Isolation

  • Filter the reaction mixture to remove the immobilized CALB.

  • Wash the enzyme bed with hot distilled H 2​ O. The unreacted (1R,2S)-ester remains in the organic filtrate, while the hydrolyzed (1S,2R)-ACHC partitions into the aqueous wash.

Step 5: Hydrochloride Salt Formation

  • Treat the aqueous phase with 1M HCl until pH < 2, then lyophilize to yield (1S,2R)-ACHC·HCl.

  • Causality: Converting the free amino acid to its HCl salt prevents zwitterionic aggregation, significantly improving shelf-life and facilitating downstream peptide coupling reactions.

Applications in Advanced Therapeutics

Foldamers and Antimicrobial Peptides

The incorporation of trans-ACHC into peptide sequences forces the backbone to adopt a highly stable 14-helix. Because these unnatural helices are invisible to endogenous proteases, ACHC-based foldamers exhibit extreme biological half-lives. They are currently being developed as next-generation antimicrobial agents capable of disrupting bacterial membranes without succumbing to enzymatic degradation[1].

Glycomimetics and C-Type Lectin Targeting

Cis-ACHC has found profound utility in the design of glycomimetics. For instance, in the development of ligands targeting DC-SIGN (a myeloid C-type lectin receptor crucial for immune modulation), the rigid cyclohexane scaffold of ACHC is used to replace flexible oligosaccharide linkages[2].

  • Mechanistic Insight: The (1R,2S)-ACHC enantiomer perfectly mimics the spatial orientation of fucose. By locking the molecule into an equatorial-axial conformation, the entropic penalty of binding is drastically reduced, resulting in a multifold increase in receptor affinity compared to natural carbohydrate ligands[2].

DrugDev ACHC ACHC Scaffold Foldamers Foldamer Engineering (trans-ACHC) ACHC->Foldamers Glyco Glycomimetics (cis-ACHC) ACHC->Glyco Helix 14-Helix Formation (Protease Resistant) Foldamers->Helix DCSIGN DC-SIGN Targeting (C-Type Lectin) Glyco->DCSIGN Antimicrobial Antimicrobial Peptides Helix->Antimicrobial Vaccine Vaccine Adjuvants & Anti-Infectives DCSIGN->Vaccine

Fig 3: Divergent therapeutic development pathways based on ACHC stereochemistry.

Quantitative Data Summary

The following table summarizes the key physicochemical and resolution metrics for ACHC enantiomers, providing a quick-reference benchmark for quality control in synthetic workflows.

CompoundEnantiomerResolution MethodMax Reported ee (%)Primary Application
trans-ACHC (1R,2R)Diastereomeric Salt> 99%14-Helix Foldamers
trans-ACHC (1S,2S)Preferential Crystallization> 99%14-Helix Foldamers
cis-ACHC (1S,2R)CALB Enzymatic Hydrolysis> 96%Chiral Auxiliaries
cis-ACHC (1R,2S)CALB Enzymatic Hydrolysis> 99% (as ester)DC-SIGN Glycomimetics

References

  • Chemical Reviews : The Chemistry of 2-Aminocycloalkanecarboxylic Acids. (Comprehensive overview of cyclic β -amino acid synthesis and foldamer applications). 1

  • Bulletin of the Chemical Society of Japan : Resolution of trans-2-aminocyclohexanecarboxylic acid by preferential crystallization. (Foundational methodology for non-enzymatic resolution). 4

  • MDPI : Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. (Detailed protocols for enzymatic kinetic resolution). 5

  • NIH / PubMed Central : Medicinal chemistry of the myeloid C-type lectin receptors Mincle, Langerin, and DC-SIGN. (Application of (1R,2S)-ACHC in glycomimetic drug design). 2

  • ACS Publications : Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. (Industrial-scale synthesis and HCl salt formation).3

Sources

Foundational

Thermodynamic Stability of cis vs. trans 2-Aminocyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide

Abstract The stereochemical configuration of bioactive molecules is a critical determinant of their pharmacological profile. In the realm of cyclic amino acids, the cis/trans isomerism of derivatives such as 2-aminocyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical configuration of bioactive molecules is a critical determinant of their pharmacological profile. In the realm of cyclic amino acids, the cis/trans isomerism of derivatives such as 2-aminocyclohexane-1-carboxylic acid (ACHC) presents a fascinating case study in thermodynamic stability, governed by a delicate interplay of steric and electronic factors. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of cis versus trans 2-aminocyclohexane-1-carboxylic acid, moving beyond simplistic steric arguments to explore the profound impact of intramolecular hydrogen bonding, the zwitterionic state, and solvent effects. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the conformational dynamics that dictate molecular behavior and, ultimately, therapeutic efficacy.

Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In a disubstituted cyclohexane, the relative stability of cis and trans isomers is dictated by the energetic penalties associated with the placement of substituents in axial versus equatorial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] Larger A-values signify a greater steric penalty for axial placement due to unfavorable 1,3-diaxial interactions.[2]

For a generic 1,2-disubstituted cyclohexane, the trans isomer is typically more stable as it can adopt a diequatorial conformation, thus minimizing steric strain. Conversely, the cis isomer is constrained to an axial-equatorial arrangement.

A Deeper Dive: Analyzing the Isomers of 2-Aminocyclohexane-1-carboxylic Acid

The analysis of 2-aminocyclohexane-1-carboxylic acid requires a more detailed approach than a simple consideration of steric bulk. The presence of amino and carboxylic acid functionalities introduces the possibility of intramolecular hydrogen bonding and the formation of a zwitterion, both of which can significantly influence conformational energies.

The trans Isomer: A Sterically Favored Arrangement

The trans isomer of 2-aminocyclohexane-1-carboxylic acid can exist in a diequatorial conformation, which is generally the most stable arrangement for 1,2-disubstituted cyclohexanes. In this conformation, both the amino and carboxylic acid groups reside in the sterically less hindered equatorial positions, avoiding unfavorable 1,3-diaxial interactions.

The alternative diaxial conformation is highly disfavored due to significant steric strain. The stability of the diequatorial conformer makes the trans isomer the predicted thermodynamically more stable isomer based on classical conformational analysis.

The cis Isomer: Potential for Intramolecular Stabilization

The cis isomer must adopt a conformation with one axial and one equatorial substituent. A simple analysis based on A-values would suggest this isomer is less stable than the diequatorial trans isomer. However, the proximate arrangement of the amino and carboxylic acid groups in the cis isomer introduces the potential for a stabilizing intramolecular hydrogen bond.

This interaction is particularly relevant when the molecule exists as a zwitterion, with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). In a cis conformation with an equatorial carboxylate and an axial ammonium group (or vice versa), a strong intramolecular hydrogen bond can form. This interaction can partially or wholly offset the steric strain associated with the axial substituent, potentially making the cis isomer more stable than would be predicted from A-values alone.

The formation of this intramolecular hydrogen bond creates a cyclic-like structure, which can significantly lower the overall energy of the molecule.

Quantitative Analysis: The Role of A-Values

To quantify the steric preferences, we can examine the A-values for the relevant functional groups.

SubstituentA-value (kcal/mol)Form
-NH21.2 - 1.8Neutral
-COOH1.2Neutral
-NH3+1.9Zwitterionic
-COO-2.2Zwitterionic

Table 1: Approximate A-values for amino and carboxylic acid groups on a cyclohexane ring. Note that values can vary depending on the experimental conditions and the method of determination.[3]

In the neutral state, the A-values for the amino and carboxylic acid groups are comparable. In the zwitterionic form, both the ammonium and carboxylate groups have larger A-values, indicating a stronger preference for the equatorial position. This heightened steric demand in the zwitterionic state further underscores the inherent strain of the axial-equatorial arrangement in the cis isomer, making the stabilizing effect of the intramolecular hydrogen bond even more critical.

The Influence of the Molecular Environment

The thermodynamic stability of the cis and trans isomers is not an intrinsic property of the isolated molecule but is profoundly influenced by its environment.

Solvent Effects

The polarity of the solvent plays a critical role in mediating the equilibrium between the cis and trans isomers.

  • Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding is more pronounced as there are no solvent molecules to compete for hydrogen bond formation. This would be expected to stabilize the cis isomer.

  • Polar Protic Solvents: In polar protic solvents such as water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with both the amino and carboxylic acid groups. This solvation can disrupt the intramolecular hydrogen bond in the cis isomer, thereby diminishing its stabilizing effect. Consequently, in polar protic solvents, the trans isomer, with its sterically favored diequatorial conformation, is likely to be the more stable isomer.

The rate of cis-trans isomerization can also be influenced by solvent polarity, with polar solvents often accelerating the process.[4]

pH and the Zwitterionic State

The pH of the solution will determine the ionization state of the amino and carboxylic acid groups. In aqueous solution near neutral pH, the zwitterionic form will predominate. As discussed, the formation of an intramolecular hydrogen bond is particularly favorable in the zwitterionic cis isomer. At very low or very high pH, the molecule will be predominantly in its cationic or anionic form, respectively, which will alter the nature and strength of any potential intramolecular interactions.

Experimental and Computational Methodologies for Stability Determination

A definitive determination of the relative thermodynamic stabilities of the cis and trans isomers requires rigorous experimental and computational approaches.

Experimental Protocols

a) Isomer Equilibration:

  • Objective: To determine the equilibrium ratio of the cis and trans isomers under specific conditions (solvent, temperature).

  • Methodology:

    • Dissolve a pure sample of either the cis or trans isomer in a suitable solvent.

    • Introduce a catalyst to facilitate isomerization (e.g., a strong acid or base).

    • Heat the mixture to a constant temperature to allow the system to reach equilibrium.

    • Periodically take aliquots and analyze the cis:trans ratio using a suitable analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

    • Continue until the ratio remains constant over time, indicating that equilibrium has been reached.

    • From the equilibrium constant (Keq), the Gibbs free energy difference (ΔG) between the isomers can be calculated using the equation: ΔG = -RTln(Keq).

b) Spectroscopic Analysis (NMR and IR):

  • Objective: To probe the conformation and identify the presence of intramolecular hydrogen bonding.

  • Methodology (NMR):

    • Acquire high-resolution 1H and 13C NMR spectra in various deuterated solvents.

    • Analyze coupling constants (3JHH) to infer dihedral angles and thus the chair conformation and substituent orientation.

    • Perform Nuclear Overhauser Effect (NOE) experiments to identify through-space proximities of protons, which can provide evidence for specific conformations and intramolecular interactions.

    • Variable temperature NMR studies can be used to study the dynamics of conformational changes.

  • Methodology (IR):

    • Acquire infrared spectra in a non-polar solvent (e.g., CCl4) at various concentrations.

    • Look for a concentration-independent absorption band in the O-H or N-H stretching region that is shifted to lower frequency, which is characteristic of an intramolecular hydrogen bond.

Computational Workflow

a) Density Functional Theory (DFT) Calculations:

  • Objective: To calculate the relative Gibbs free energies of the various stable conformers of both cis and trans isomers.

  • Workflow:

    • Conformational Search: Perform a systematic or stochastic conformational search for both cis and trans isomers in both their neutral and zwitterionic forms to identify all low-energy minima.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

    • Frequency Calculation: Perform vibrational frequency calculations for each optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections to the electronic energy.

    • Gibbs Free Energy Calculation: Calculate the Gibbs free energy for each conformer. The most stable conformer for each isomer will have the lowest Gibbs free energy. The difference in Gibbs free energy between the most stable cis and trans conformers will predict the thermodynamically favored isomer.

    • Solvation Modeling: To account for solvent effects, perform the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

Visualizing the Key Conformational Equilibria

The conformational equilibria for the cis and trans isomers can be visualized as follows:

G cluster_trans trans-2-Aminocyclohexane-1-carboxylic acid cluster_cis cis-2-Aminocyclohexane-1-carboxylic acid trans_dieq Diequatorial (e,e) (More Stable) trans_diax Diaxial (a,a) (Less Stable) trans_dieq->trans_diax Ring Flip cis_ax_eq Axial-Equatorial (a,e) cis_eq_ax Equatorial-Axial (e,a) cis_ax_eq->cis_eq_ax Ring Flip

Figure 1: Conformational equilibria of trans and cis 2-aminocyclohexane-1-carboxylic acid. The trans isomer has a strong preference for the diequatorial conformer, while the two chair conformers of the cis isomer are energetically similar.

The potential for intramolecular hydrogen bonding in the cis isomer adds another layer of complexity:

G cis_ae cis (axial-equatorial) No H-bond cis_ae_Hbond cis (axial-equatorial) with Intramolecular H-bond (Stabilized) cis_ae->cis_ae_Hbond Favorable Conformation (especially in non-polar solvent)

Figure 2: Stabilization of the cis isomer through intramolecular hydrogen bonding. This interaction can significantly lower the energy of the axial-equatorial conformation.

Conclusion and Implications for Drug Development

The thermodynamic stability of cis versus trans 2-aminocyclohexane-1-carboxylic acid is a nuanced issue that cannot be resolved by simple steric arguments alone. While the trans isomer is sterically favored due to its ability to adopt a diequatorial conformation, the cis isomer can be significantly stabilized by the formation of an intramolecular hydrogen bond, particularly in its zwitterionic state and in nonpolar environments.

For drug development professionals, this understanding is paramount. The thermodynamically more stable isomer will be the predominant species at equilibrium, which has direct implications for synthesis, purification, and formulation. Furthermore, the preferred conformation of a molecule in a biological environment will dictate its interaction with target receptors. A molecule that can adopt a specific conformation stabilized by intramolecular hydrogen bonding may exhibit higher binding affinity and selectivity.

Therefore, a thorough investigation of the conformational landscape of such molecules, using a combination of experimental and computational techniques as outlined in this guide, is essential for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Table of A-Values. CHEM 330 handout.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution. PubMed, 2001. [Link]

  • A value. Wikipedia. [Link]

  • Autoionization-detected infrared spectroscopy of intramolecular hydrogen bonds in aromatic cations. I. Principle and application. The Journal of Chemical Physics, 1999. [Link]

  • Calculating cyclohexane A-values. The DFT Course. [Link]

  • DFT calculated Gibbs free energy changes (at 176 K) for isomerization... ResearchGate. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central, 2021. [Link]

  • Calculation of Gas-Phase Gibb's free Energy Changes of Some Small Molecules with Monte Carlo, DFT (MPW1PW91), Composite (CBS-QB3), Gaussian-n (G1, G2) and Gaussian Modified (G2MP2) Methods. Oriental Journal of Chemistry, 2019. [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. [Link]

  • Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. American Chemical Society, 2021. [Link]

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • Gibbs free-energy pathway for the DFT-calculated formation mechanism of... ResearchGate. [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 2001. [Link]

  • 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Solvent and substituent effects on thermal cis–trans-isomerization of some 4-diethylaminoazobenzenes. Journal of the Chemical Society, Perkin Transactions 2, 1983. [Link]

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 2023. [Link]

  • The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science, 2017. [Link]

  • Intramolecular Hydrogen Bonding 2021. MDPI. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed, 2024. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_01_JACS_Rapid-Access-to-2-Substituted-Bicyclo1.1.1pentanes.pdf]([Link] Macmillan/files/publications/2023_01_JACS_Rapid-Access-to-2-Substituted-Bicyclo1.1.1pentanes.pdf)

  • Amino acid/zwitterion equilibria II: Vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central, 2024. [Link]

Sources

Exploratory

2-Aminocyclohexane-1-carboxylic Acid Hydrochloride: Molecular Weight, Exact Mass, and Foldamer Applications

Executive Summary 2-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl) is a conformationally constrained β-amino acid derivative that has become a cornerstone in the development of peptidomimetics and foldamers....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl) is a conformationally constrained β-amino acid derivative that has become a cornerstone in the development of peptidomimetics and foldamers. By embedding the Cα-Cβ bond within a rigid cyclohexane ring, ACHC severely restricts the backbone dihedral angles, forcing oligomers into highly predictable and stable secondary structures (such as the 14-helix). This in-depth guide dissects the physicochemical properties of ACHC·HCl—specifically distinguishing between its bulk molecular weight and exact monoisotopic mass—and details the self-validating experimental protocols required for its analytical verification and integration into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, distinguishing between the hydrochloride salt and the free base of ACHC is critical. While the bulk material is handled as a stable hydrochloride salt to prevent degradation and spontaneous cyclization, analytical techniques such as High-Resolution Mass Spectrometry (HRMS) detect the ionized free base.

  • Molecular Weight (MW): The standard atomic weight average for the hydrochloride salt (C₇H₁₄ClNO₂) is 179.64 g/mol [1]. The free base (C₇H₁₃NO₂) has a molecular weight of 143.18 g/mol [2].

  • Exact Mass (Monoisotopic Mass): Calculated using the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), the exact mass of the salt is 179.0713 Da [1]. However, in electrospray ionization (ESI), the salt dissociates. The exact mass of the free base is 143.0946 Da [2], making the target protonated ion [M+H]⁺ exactly 144.1024 m/z .

Table 1: Physicochemical Properties of ACHC·HCl vs. Free Base
PropertyACHC Hydrochloride SaltACHC Free Base
Chemical Formula C₇H₁₄ClNO₂C₇H₁₃NO₂
Molecular Weight 179.64 g/mol 143.18 g/mol
Exact Monoisotopic Mass 179.0713 Da143.0946 Da
Target MS Ion [M+H]⁺ N/A (Dissociates in source)144.1024 m/z
Topological Polar Surface Area 63.3 Ų63.3 Ų

Structural Causality: The Role of ACHC in Foldamer Chemistry

The primary application of ACHC is in the synthesis of β-peptides (foldamers)—synthetic polymers designed to fold into well-defined secondary structures. The choice to use ACHC over linear β-amino acids (like β-alanine) is rooted in thermodynamics and steric causality.

Linear β-amino acids suffer from high conformational flexibility due to free rotation around the Cα-Cβ bond, resulting in a large entropic penalty upon folding. In contrast, the trans-1,2-disubstitution on the cyclohexane ring of trans-ACHC locks the torsion angle (θ) between the amine and carboxyl groups into a diequatorial gauche conformation (approximately 60°)[3].

This specific 60° dihedral angle is the geometric prerequisite for forming 14-membered hydrogen-bonded rings (where the C=O of residue i bonds to the NH of residue i+2). Consequently, trans-ACHC oligomers spontaneously fold into highly stable 14-helices, even at short chain lengths like tetramers[4]. This predictable folding grants these foldamers extreme resistance to proteolytic degradation, making them prime candidates for protein-protein interaction inhibitors[5].

G A trans-ACHC Monomer B Cyclohexane Ring Constraint A->B features C Restricted Cα-Cβ Dihedral Angle (~60°) B->C induces D 14-Helix Formation (H-Bonding) C->D drives E Protease Resistance & Drug Stability D->E enables

Caption: Logical flow of trans-ACHC structural constraints leading to stable 14-helix foldamers.

Table 2: Stereochemical Impact on Foldamer Secondary Structure
Isomer ConfigurationDihedral Angle (θ)Preferred Secondary StructurePrimary Application
trans-ACHC (1R,2R or 1S,2S)~60° (Gauche)14-HelixStable helical β-peptides, PPI inhibitors
cis-ACHC (1S,2R or 1R,2S)~60° to 180°11/9-Helix (Alternating)Mixed α/β-peptides, distinct architectures
Linear β-Alanine UnrestrictedRandom Coil (in short chains)Flexible linkers, unstructured domains

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each methodological choice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

Objective: Verify the exact mass of ACHC·HCl to rule out isobaric impurities (e.g., 4-aminocyclohexanecarboxylic acid) prior to peptide synthesis.

Causality & Logic: ACHC is a highly polar zwitterion (in free base form). Using a standard C18 reversed-phase column will result in poor retention, causing the compound to elute in the void volume where severe ion suppression from salts occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to provide orthogonal retention based on polarity.

G S1 1. Sample Prep ACHC·HCl in MeOH/H2O + 0.1% FA S2 2. Chromatography HILIC Column Separation S1->S2 S3 3. Ionization ESI+ (Salt Dissociation -> Free Base) S2->S3 S4 4. Detection HRMS TOF (Target m/z 144.1024) S3->S4 S5 5. Data Validation Exact Mass Confirmation (< 5 ppm error) S4->S5

Caption: Step-by-step LC-HRMS workflow for verifying the exact mass of ACHC.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of ACHC·HCl[6] in 1 mL of 50:50 Methanol/Water containing 0.1% Formic Acid. Validation: Formic acid ensures complete protonation to [M+H]⁺, preventing peak splitting between zwitterionic and protonated states.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm). Elute using a gradient of Acetonitrile to Water (both containing 10 mM Ammonium Formate + 0.1% Formic Acid).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Capillary voltage set to 3.0 kV.

  • Detection & Validation: Acquire data using a Time-of-Flight (TOF) mass analyzer. Extract the ion chromatogram for m/z 144.1024 . The system validates itself if the mass accuracy error is calculated at < 5 ppm and isotopic distribution matches the C₇H₁₄NO₂⁺ theoretical profile.

Solid-Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate ACHC into a growing β-peptide chain.

Causality & Logic: The β-carbon of ACHC is highly sterically hindered due to the bulky cyclohexane ring. Standard coupling reagents (like HBTU or DIC) will result in incomplete aminolysis and truncated sequences. HATU is required because it generates a highly reactive HOAt ester; the nitrogen atom in the HOAt pyridine ring provides a neighboring-group effect that accelerates the coupling reaction despite the steric bulk.

Step-by-Step Protocol:

  • Monomer Preparation: Convert ACHC·HCl to Fmoc-ACHC-OH. The hydrochloride salt must first be fully neutralized with N,N-Diisopropylethylamine (DIPEA) before reacting with Fmoc-OSu to prevent low yields.

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Mix 3 equivalents of Fmoc-ACHC-OH, 2.9 equivalents of HATU, and 6 equivalents of Collidine in DMF. Add to the resin and agitate for 2 hours at room temperature. Validation: Perform a Kaiser test; a yellow resin indicates successful coupling (absence of free primary amines), validating the step.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group, exposing the ACHC amine for the next coupling cycle.

  • Cleavage: Cleave the final foldamer from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Sources

Foundational

Conformational analysis of cyclic beta-amino acid derivatives

Engineering Predictable 3D Architectures: A Technical Guide to the Conformational Analysis of Cyclic β-Amino Acid Derivatives Executive Summary As a Senior Application Scientist in structural biology and foldamer chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Predictable 3D Architectures: A Technical Guide to the Conformational Analysis of Cyclic β-Amino Acid Derivatives

Executive Summary

As a Senior Application Scientist in structural biology and foldamer chemistry, I approach conformational analysis not merely as a descriptive exercise, but as a predictive engineering discipline. The substitution of canonical α-amino acids with cyclic β-amino acid derivatives represents a paradigm shift in drug development. By introducing cycloalkane constraints into the peptide backbone, we fundamentally reprogram the thermodynamic folding landscape of the oligomer, granting these molecules unprecedented proteolytic stability and the ability to form predictable, well-defined secondary structures (foldamers)[1]. This whitepaper delineates the physical causality behind these cyclic constraints and provides a self-validating methodological framework for their conformational elucidation.

The Physics of Preorganization: Why Cyclic Constraints Matter

The unconstrained β-amino acid backbone possesses an additional carbon atom compared to α-amino acids, introducing a third torsional degree of freedom: θ (the rotation around the Cα−Cβ bond), alongside ϕ ( N−Cβ ) and ψ ( Cα−C=O )[2]. In acyclic β-peptides, the entropic penalty for adopting a specific folded state is high due to the flexibility of the θ angle.

By embedding the Cα−Cβ bond within a rigid ring system, we achieve conformational preorganization . The causality here is purely geometric:

  • Cyclohexane Constraints (ACHC): In trans-2-aminocyclohexanecarboxylic acid (ACHC), the rigid chair conformation of the six-membered ring strictly locks the θ torsion angle at approximately ±60∘ (a gauche orientation). This severe steric restriction funnels the folding landscape toward a highly stable 14-helix , characterized by 14-membered ring hydrogen bonds ( i→i−2 )[3],[1].

  • Cyclopentane Constraints (ACPC): In trans-2-aminocyclopentanecarboxylic acid (ACPC), the cyclopentane envelope conformation locks θ closer to ±90∘ . This wider angle cannot accommodate the 14-helix geometry but perfectly aligns the amide dipoles to form a 12-helix , stabilized by i→i+3 hydrogen bonds[1],[4].

By simply altering the ring size of the monomer, we rationally dictate the macroscopic helical pitch of the resulting polymer.

Quantitative Landscape of Cyclic β-Peptide Secondary Structures

To facilitate molecular design, the structural parameters of common cyclic β-amino acid derivatives are summarized below:

Cyclic ResidueRing SizeStereochemistryDominant Secondary StructureHydrogen Bond PatternHelical Pitch
ACHC 6-memberedtrans-(1S,2S)14-Helix i→i−2 (14-atom)~5.0 Å / 3.0 residues
ACPC 5-memberedtrans-(1S,2S)12-Helix i→i+3 (12-atom)~5.5 Å / 2.5 residues
APC 5-membered (aza)trans-(3S,4S)12-Helix i→i+3 (12-atom)~5.5 Å / 2.5 residues
ACBC 4-memberedtrans-(1R,2R) β -Strand / SheetIntermolecularN/A

Analytical Modalities for Conformational Deconvolution

Determining the 3D architecture of a cyclic β-peptide requires an integrative approach. Relying on a single modality often leads to artifacts.

  • Solution-State NMR Spectroscopy: The gold standard for foldamers. While X-ray crystallography provides absolute coordinates, crystal packing forces can distort the native fold[5]. NMR captures the dynamic ensemble in solution. Crucial Causality: We strictly utilize ROESY (Rotating-frame Overhauser Effect Spectroscopy) rather than NOESY for mid-sized foldamers (1000–3000 Da). Molecules in this mass range tumble at rates where the laboratory-frame NOE crosses zero ( ωτc​≈1 at high magnetic fields). ROESY utilizes a spin-lock field to ensure positive cross-peaks regardless of the tumbling rate, preventing false-negative distance restraints.

  • Computational Modeling (Simulated Annealing): Experimental NMR data provides distance limits, not exact coordinates. We use restrained Molecular Dynamics (MD) to fold the peptide in silico, penalizing conformations that violate the NMR-derived distances.

Workflow: Integrative Conformational Analysis

ConformationalWorkflow Synthesis 1. Oligomer Synthesis (Cyclic β-Amino Acids) NMR 2. Solution NMR (ROESY/TOCSY/COSY) Synthesis->NMR Solubilization Xray 3. X-Ray Crystallography (Solid-State Packing) Synthesis->Xray Crystallization Integration 5. Restraint Integration (Distance & Dihedral) NMR->Integration Distance Bounds Xray->Integration Atomic Coordinates MD 4. MD & DFT Modeling (Simulated Annealing) MD->Integration Energy Landscapes Validation 6. Self-Validation (Back-Calculation & RMSD) Integration->Validation Structural Ensemble Validation->MD Restraint Violation Feedback Loop Final 7. Validated 3D Foldamer Architecture Validation->Final RMSD < 0.5 Å

Fig 1: Integrative workflow for the conformational analysis of cyclic β-peptide foldamers.

Standard Operating Procedure (SOP): NMR-Driven Structure Elucidation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal check to prevent the propagation of errors.

Step 1: Environmental Optimization (Sample Preparation)
  • Action: Dissolve 2–5 mM of the cyclic β-peptide in CD3​OH or an aqueous buffer ( H2​O/D2​O , 9:1).

  • Causality: Solvent choice dictates folding stability. Methanol ( CD3​OH ) has a lower dielectric constant than water, which minimizes solvent competition for intramolecular hydrogen bonds, stabilizing the native helix. If analyzing in water, the sequence must be highly amphiphilic to drive folding via hydrophobic collapse[6].

Step 2: Data Acquisition
  • Action: Acquire 1D 1H , 2D TOCSY (mixing time 60–80 ms), and 2D ROESY (mixing time 200–300 ms) at 298 K on a 600 MHz spectrometer.

  • Internal Check: Run a quick 1D spectrum before and after the 2D runs to ensure no sample degradation or aggregation occurred during the long acquisition times.

Step 3: Resonance Assignment
  • Action: Perform a sequential walk using the Wüthrich methodology adapted for β-peptides. Trace the spin systems from the cycloalkane ring protons to the backbone Hiβ​→Hiα​ , and finally connect to the adjacent amide NHi+1​ via ROESY cross-peaks.

Step 4: Distance Restraint Generation
  • Action: Integrate the volumes of the ROESY cross-peaks.

  • Causality: The nuclear Overhauser effect is inversely proportional to the sixth power of the internuclear distance ( r−6 ). By calibrating the integration volumes against a known, fixed internal distance (e.g., the geminal protons of the cycloalkane ring, ~1.75 Å), we translate arbitrary peak volumes into precise upper-bound distance restraints (categorized as strong: 1.8–2.5 Å, medium: 1.8–3.5 Å, and weak: 1.8–5.0 Å).

Step 5: Simulated Annealing (MD)
  • Action: Input the distance restraints into an MD engine (e.g., XPLOR-NIH). Heat the system in silico to 1000 K to overcome local energy barriers, apply the NMR restraints as square-well penalty functions, and slowly cool the system to 0 K to find the global energy minimum. Generate an ensemble of the 20 lowest-energy structures.

Step 6: The Self-Validation Loop
  • Action: Superimpose the backbone atoms of the 20 calculated structures.

  • Validation Criteria: A highly preorganized cyclic β-peptide should exhibit a backbone RMSD (Root Mean Square Deviation) of < 0.5 Å. Furthermore, we back-calculate the theoretical ROESY spectrum from the final 3D coordinates using full relaxation matrix analysis. If the R-factor between the theoretical and experimental spectra exceeds 20%, it indicates that the calculated structure does not accurately reflect the solution state. The restraints must be re-evaluated (see dashed feedback loop in Fig 1). This closed-loop validation ensures the final architecture is a physical reality, not a force-field artifact.

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Exploratory

2-Aminocyclohexane-1-carboxylic Acid Hydrochloride: Mechanistic Profiling in Biological Assays and Foldamer Design

Executive Summary 2-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl) is a highly rigid, cyclic β-amino acid that serves as a cornerstone molecule in two distinct but overlapping domains of modern drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl) is a highly rigid, cyclic β-amino acid that serves as a cornerstone molecule in two distinct but overlapping domains of modern drug development: neuropharmacology and structural foldamer design[1]. Depending on its stereochemistry (cis vs. trans), ACHC functions either as a precise spatial probe for neurotransmitter transporters (such as GABA and Taurine transporters)[2][3] or as a powerful conformational constraint for stabilizing the 14-helix in synthetic β-peptides[4].

This technical guide synthesizes the mechanistic causality behind ACHC's behavior in biological assays, providing self-validating experimental protocols and quantitative frameworks for researchers utilizing this compound.

Structural Causality: The Cyclohexane Constraint

The utility of ACHC is fundamentally driven by its rigid six-membered cyclohexane ring. In conventional α-peptides, the peptide backbone is highly flexible, leading to susceptibility to proteolytic cleavage and structural denaturation.

By substituting standard amino acids with trans-ACHC, the Cα-Cβ torsion angle (the equivalent of θ and φ angles in β-peptides) is sterically locked to approximately 60°[5]. This specific geometric constraint perfectly aligns the backbone carbonyl oxygen (C=O) of residue i with the amide proton (NH) of residue i-2[4]. The result is the forced formation of a highly stable 14-membered hydrogen-bonded ring—the defining characteristic of the 14-helix [5]. This structural causality allows researchers to rationally design foldamers that maintain their secondary structure even in highly competitive aqueous environments[6].

Mechanistic Action in Neuroreceptor and Transporter Assays

Beyond structural biology, ACHC and its derivatives are utilized to map the steric boundaries of neurotransmitter receptors and transporters.

GABAergic System Probing

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic signaling is mediated by GABA transporters (GATs)[7]. While smaller cyclic analogues like cis-2-aminocyclopentanecarboxylic acid (ACPC) act as potent GABA uptake inhibitors, trans-ACHC is specifically utilized to differentiate receptor subtypes. Assays have demonstrated that trans-ACHC interacts distinctly with GABAC receptors compared to GABAA receptors, acting as a steric probe to define the volumetric limits of the ligand-binding pocket[2].

Taurine Transporter (TauT) Specificity Validation

In the development of novel anticancer agents targeting the Taurine Transporter (TauT), cis-ACHC plays a critical role as a negative control. Biological assays utilizing HEK293 cells expressing TauT-GFP have shown that cis-ACHC exerts absolutely no inhibitory influence on [3H]-taurine uptake[3]. In a self-validating assay system, the inclusion of cis-ACHC ensures that any observed inhibition by a test compound is due to specific pharmacophore interactions, rather than non-specific membrane disruption or generic cyclic β-amino acid binding[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm both the dynamic range of the assay and the specific mechanism of action.

Protocol 1: [3H]-Radioligand Uptake Assay (Transporter Inhibition)

This protocol evaluates the inhibitory profile of ACHC derivatives on GAT or TauT. The causality of the assay relies on competitive exclusion: if the ACHC derivative binds the transporter, it physically blocks the uptake of the tritiated substrate, resulting in a quantifiable drop in intracellular radioactivity[3][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the target transporter (e.g., GAT-1 or TauT) in 24-well plates. Grow to 80% confluence.

  • Buffer Preparation: Wash cells twice with HEPES-buffered saline (HBS) to remove endogenous amino acids that could competitively inhibit the assay.

  • Pre-incubation (The Validation Step):

    • Test Wells: Add the ACHC derivative (0.1 μM to 1 mM).

    • Positive Control Wells: Add a known potent inhibitor (e.g., Nipecotic acid for GAT[7], or P4S for TauT[3]). This validates the assay's maximum inhibition threshold.

    • Negative Control Wells: Add cis-ACHC (for TauT assays). This validates that the baseline transport mechanism remains intact[3].

    • Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM of [3H]-GABA or [3H]-Taurine to all wells. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Lysis: Rapidly wash cells three times with ice-cold HBS to halt transport. Lyse cells using 0.1 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate the IC50 based on the dose-response curve.

G A Seed HEK293 Cells (Expressing Transporter) B Pre-incubate with ACHC (Test/Control Compound) A->B C Add [3H]-Radioligand (GABA or Taurine) B->C D Wash & Lyse Cells (Halt Transport) C->D E Liquid Scintillation Counting (LSC) D->E F Calculate IC50 & Determine Specificity E->F

Caption: Workflow of [3H]-Radioligand Uptake Assay for evaluating transporter inhibition.

Protocol 2: CD Spectroscopy for Helical Propensity Validation

When ACHC is used to synthesize antimicrobial β-peptides, Circular Dichroism (CD) spectroscopy serves as a self-validating readout of the foldamer's secondary and quaternary structure[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified trans-ACHC-containing β-peptide in 10 mM aqueous TRIS buffer (pH 8.0) at varying concentrations (0.1 mM to 2.0 mM)[6].

  • Spectroscopic Measurement: Place the sample in a 1-mm path length quartz cuvette. Record the CD spectrum from 260 nm to 190 nm at 25°C.

  • Mechanistic Readout (Causality):

    • A strong minimum at 214 nm confirms the stable formation of a monomeric 14-helix, driven by the rigid cyclohexane backbone[6][8].

    • A shift of the minimum to 205 nm at higher concentrations indicates that the amphiphilic 14-helices are self-assembling into helical bundles[8]. This shift validates the quaternary structure necessary for membrane permeabilization in antimicrobial assays.

G A trans-ACHC Monomer (Rigid Cyclohexane) B Restricted Torsion (Cα-Cβ bond ~60°) A->B C H-Bond Formation C=O(i) to NH(i-2) B->C D Stable 14-Helix Secondary Structure C->D E Amphiphilic Surface (Membrane Lysis) D->E

Caption: Mechanism of 14-helix stabilization by trans-ACHC and resulting biological action.

Quantitative Data Summaries

The following tables summarize the quantitative benchmarks for ACHC in biological and structural assays, providing reference points for experimental validation.

Table 1: Transporter Inhibition Profiles of Cyclic Amino Acids

CompoundTransporter TargetBiological Effect / IC50Assay RoleReference
GABA GAT-1~5 μMEndogenous Substrate[7]
Nipecotic Acid GAT-1Potent InhibitorPositive Control[7]
P4S TauTStrong InhibitorPositive Control[3]
cis-ACHC TauTNo InfluenceNegative Control[3]

Table 2: CD Spectroscopic Signatures of ACHC-Containing β-Peptides

Conformation StateCD Spectroscopic SignatureStructural DriverReference
Monomeric 14-Helix Strong minimum at 214 nmtrans-ACHC backbone constraint[6][8]
14-Helix Bundle Minimum shifted to 205 nmAmphiphilic side-chain self-assembly[8]

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Chemical Reviews URL:[Link]

  • GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology ACS Publications URL:[Link]

  • Taurine and Creatine Transporters as Potential Drug Targets in Cancer Therapy MDPI - International Journal of Molecular Sciences URL:[Link]

  • Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water Journal of the American Chemical Society / PMC URL:[Link]

  • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides Journal of the American Chemical Society / PMC URL:[Link]

  • Toward β-Peptide Tertiary Structure: Self-Association of an Amphiphilic 14-Helix in Aqueous Solution Organic Letters URL:[Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure Journal of the American Chemical Society URL:[Link]

  • Structure activity relationship of selective GABA uptake inhibitors ResearchGate URL:[Link]

  • Folding properties, handedness control and aggregation behavior of helical aromatic δ-amino acid foldamers in water LMU Munich (Dissertation) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilizing 2-Aminocyclohexane-1-Carboxylic Acid Hydrochloride in β-Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Conformational Data, and Optimized Synthesis Protocols Executive Summary & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Conformational Data, and Optimized Synthesis Protocols

Executive Summary & Mechanistic Rationale

The development of peptidomimetics has revolutionized drug discovery by providing molecules that mimic natural protein architectures while exhibiting profound resistance to proteolytic degradation. Among these, β-peptides constructed from cyclic β-amino acids represent a premier class of foldamers. Specifically, 2-aminocyclohexane-1-carboxylic acid (ACHC) hydrochloride is a critical building block for engineering highly stable, predictable secondary structures in both aqueous and organic environments.

The Causality of the 14-Helix Conformation

The incorporation of trans-ACHC into a peptide backbone fundamentally alters its folding thermodynamics. Unlike flexible acyclic β-amino acids, the rigid cyclohexane ring of ACHC strictly constrains the Cα-Cβ torsion angles (analogous to ϕ and ψ angles in α-peptides). This steric pre-organization severely limits the conformational entropy of the unfolded state, thermodynamically driving the oligomer to adopt a 14-helix ([1]).

This 14-helix is characterized by a robust network of 14-membered intramolecular hydrogen bonds formed between the amide carbonyl ( C=O ) at position i and the amide proton ( NH ) at position i+2[2]. It is crucial to note that only the trans-diastereomer of ACHC promotes this helical architecture; homochiral oligomers of cis-ACHC lack the proper geometric alignment and do not reliably form helical structures ([1]). Furthermore, ACHC-based peptides demonstrate superior 14-helical backbone stability in water, showing negligible sensitivity to fluctuations in pH or ionic strength compared to alternative side-chain cyclization strategies[3].

Conformational_Pathway ACHC trans-ACHC Monomer Constraint Cyclohexane Ring Constraint ACHC->Constraint Torsion Restricted Dihedral Angles Constraint->Torsion HBond i to i+2 H-Bonding Torsion->HBond Foldamer Stable 14-Helix Foldamer HBond->Foldamer

Caption: Mechanistic pathway of ACHC-induced 14-helix foldamer formation via torsional restriction.

Comparative Structural Data

To rationally design β-peptide therapeutics, scientists must select the appropriate cyclic constraint. The table below summarizes the divergent structural outcomes dictated by the ring size of the β-amino acid monomer.

β-Amino Acid MonomerRing ConstraintInduced Secondary StructureH-Bond DirectionalityAqueous Stability
Acyclic β3-amino acids None (Flexible)Variable / Weak 14-helixi to i+2Low to Moderate
trans-ACPC 5-membered (Cyclopentane)12-helixi to i+3High[2]
trans-ACHC 6-membered (Cyclohexane)14-helixi to i+2Very High[3]

Optimized Experimental Protocols

Overcoming Steric Hindrance in SPPS

When synthesizing ACHC-containing β-peptides via Solid-Phase Peptide Synthesis (SPPS), the primary mode of failure is incomplete amide bond formation. The bulky cyclohexane ring creates massive steric shielding around both the reacting carboxylate and the incoming amine[4].

Standard carbodiimide/triazole chemistry (e.g., DIC/HOBt) is insufficient and will lead to difficult-to-separate deletion sequences. To ensure a self-validating system , this protocol mandates the use of HATU (a highly reactive uronium salt) to form an highly active O-At ester, paired with a double-coupling strategy and mandatory in-process Kaiser testing.

Step-by-Step Solid-Phase Coupling Protocol

Reagents Required:

  • Fmoc-trans-ACHC-OH (3.0 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Rink Amide AM resin (or equivalent low-loading resin, ~0.3 - 0.5 mmol/g)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes at room temperature to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash extensively with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely neutralize the activated amino acid.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-trans-ACHC-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq). Causality note: Using 2.9 eq of HATU prevents capping of the N-terminus by unreacted uronium species. Allow the mixture to pre-activate for exactly 2 minutes until a pale yellow color indicates active ester formation.

  • First Coupling: Add the activated mixture to the resin. Agitate gently for 2 hours at room temperature. (For highly hindered sequences, heating the reaction to 50°C using a microwave peptide synthesizer is highly recommended).

  • Wash & Kaiser Test: Wash the resin with DMF (3 × 1 min). Perform a Kaiser test. If the beads show any blue coloration (indicating unreacted primary amines), proceed to Step 6.

  • Double Coupling (Self-Validation): Repeat steps 3 and 4 using a fresh batch of reagents. Agitate for an additional 2 hours.

  • Capping: To permanently prevent deletion sequences from elongating, cap any remaining unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 15 minutes.

Cleavage and Post-Synthesis Processing
  • Preparation: Wash the resin with Dichloromethane (DCM) (5 × 1 min) to shrink the beads and remove DMF. Dry under a gentle stream of nitrogen.

  • Cleavage Cocktail: Add a standard cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) to the resin. Agitate for 2.5 hours. Causality note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting groups.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the crude β-peptide.

  • Validation: Analyze the crude peptide via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) and confirm the mass via High-Resolution Mass Spectrometry (HRMS).

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (Fmoc-ACHC-OH + HATU) Deprotect->Activate Couple Steric Peptide Coupling (Extended Time, Base) Activate->Couple Couple->Deprotect Cycle Iteration Cleave Cleavage & Isolation (TFA Cocktail) Couple->Cleave

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using sterically hindered ACHC monomers.

References

  • Reza, D., et al. (2023). "β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study." Organic & Biomolecular Chemistry. URL:[Link]

  • Appella, D. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure." Journal of the American Chemical Society, 121(26), 6206–6212. URL:[Link]

  • Appella, D. H., et al. (1999). "Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers." Journal of the American Chemical Society, 121(33), 7574–7581. URL:[Link]

  • Sawyer, N., et al. (2014). "Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water." National Institutes of Health (PMC). URL:[Link]

  • Lee, H. S., et al. (2001). "Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries." Organic Process Research & Development. URL:[Link]

Sources

Application

Application Note: Advanced NMR Characterization of 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride (ACHC·HCl)

Introduction and Mechanistic Context 2-Aminocyclohexane-1-carboxylic acid (ACHC) is a highly preorganized cyclic β -amino acid that serves as a critical building block in the synthesis of foldamers and peptidomimetics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

2-Aminocyclohexane-1-carboxylic acid (ACHC) is a highly preorganized cyclic β -amino acid that serves as a critical building block in the synthesis of foldamers and peptidomimetics. The conformational rigidity of the cyclohexane ring restricts the backbone θ torsion angle, strongly promoting the formation of stable helical secondary structures—such as 14-helices for trans-ACHC and mixed 11/9-helices for cis-ACHC (1).

Commercially and synthetically, ACHC is frequently handled as its hydrochloride salt (ACHC·HCl) to enhance aqueous solubility and prevent spontaneous lactamization. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a targeted approach to verify stereochemical purity and confirm the integrity of the salt form.

Causality in Experimental Design (E-E-A-T)

Solvent Selection & The Hydrochloride Salt Effect

The choice of NMR solvent is dictated by the specific structural questions being asked. While ACHC·HCl is highly soluble in D2​O , rapid deuterium exchange masks the amine protons. To observe the NH3+​ protons—which are critical for confirming the salt form and assessing hydrogen-bonding potential—anhydrous DMSO- d6​ is the solvent of choice. In DMSO- d6​ , the hydrochloride salt causes the amine protons to appear as a broad, highly deshielded signal (typically δ 8.0–8.5 ppm), confirming protonation.

Stereochemical Differentiation via Karplus Causality

The core challenge in ACHC characterization is distinguishing the cis and trans diastereomers. This is resolved by analyzing the 3JHH​ scalar coupling between the H1​ (methine alpha to the carboxylate) and H2​ (methine alpha to the ammonium group).

According to the Karplus relationship, the magnitude of the 3J coupling is highly dependent on the dihedral angle (2):

  • trans-ACHC: In the stable chair conformation, both the −COOH and −NH3+​ groups occupy equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the H1​ and H2​ protons are both axial (dihedral angle ≈180∘ ), resulting in a large axial-axial coupling constant ( 3Jaa​≈10−12 Hz).

  • cis-ACHC: One substituent must be axial and the other equatorial. This forces the H1​ and H2​ protons into an axial-equatorial relationship (dihedral angle ≈60∘ ), yielding a significantly smaller coupling constant ( 3Jae​≈3−5 Hz).

G A Extract 3J(H1-H2) Coupling Constant B Large J (~10-12 Hz) Diaxial Protons A->B C Small J (~3-5 Hz) Axial-Equatorial Protons A->C D trans-ACHC Isomer (Diequatorial Substituents) B->D E cis-ACHC Isomer (Axial-Equatorial Substituents) C->E

Figure 1: J-coupling logic for distinguishing cis and trans ACHC isomers.

Experimental Protocols

Self-Validating Sample Preparation

To ensure high-resolution spectra and prevent peak overlap from water, the sample preparation must be treated as a self-validating system:

  • Desiccation: Lyophilize the ACHC·HCl sample overnight to remove residual moisture. Trace water in DMSO- d6​ appears at δ 3.33 ppm, which can directly obscure the critical H1​ / H2​ methine signals.

  • Solubilization: Dissolve 15–20 mg of ACHC·HCl in 600 μL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Validation Check: Visually inspect the solution. It must be completely transparent. Particulate matter will degrade magnetic field homogeneity (shimming). If cloudy, filter through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

NMR Acquisition Parameters
  • 1D 1H NMR: Acquire at 298 K using a standard 30° pulse program. Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the aliphatic protons. Collect 16–32 scans.

  • 1D 13C NMR: Acquire using a proton-decoupled sequence. Because the quaternary carboxylate carbon lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, set D1 to 3–5 seconds and collect 1024 scans to achieve adequate signal-to-noise (S/N).

  • 2D HSQC & COSY: To unambiguously assign the overlapping methylene protons ( H3​ to H6​ ) of the cyclohexane ring, acquire a 1H−13C HSQC and a 1H−1H COSY. The COSY will trace the continuous spin system from the NH3+​ to H2​ , then to H1​ , and sequentially around the aliphatic ring.

G N1 Sample Prep (ACHC·HCl + DMSO-d6) N2 1D & 2D NMR Acquisition N1->N2 N3 Spectral Processing & Phasing N2->N3 N4 Stereochemical Assignment N3->N4

Figure 2: Workflow for the NMR characterization of ACHC·HCl.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for both diastereomers of ACHC·HCl when analyzed in DMSO- d6​ at 298 K. The distinct differences in the H1​ and H2​ splitting patterns serve as the primary diagnostic markers (3).

NucleusAssignmentcis-ACHC·HCl (Expected δ , ppm)trans-ACHC·HCl (Expected δ , ppm)Diagnostic Feature
1H NH3+​ 8.20 (br s, 3H)8.15 (br s, 3H)Broadened by quadrupolar relaxation and exchange.
1H H2​ (alpha to N)3.21 (m, 1H)3.05 (td, J≈11.0,4.0 Hz, 1H)Trans shows large axial-axial coupling.
1H H1​ (alpha to O)2.66 (m, 1H)2.45 (td, J≈11.0,3.5 Hz, 1H)Cis shows narrow multiplet (axial-equatorial).
1H H3​−H6​ 1.14 – 1.86 (m, 8H)1.20 – 2.00 (m, 8H)Cyclohexane ring envelope; requires 2D NMR to resolve.
13C C=O 171.1174.0Quaternary carbon, low intensity.
13C C2​ (alpha to N)52.654.5Deshielded by the ammonium group.
13C C1​ (alpha to O)47.349.0Deshielded by the carboxylate group.
13C C3​−C6​ 31.8, 26.1, 24.1, 22.032.5, 29.0, 24.5, 23.5Ring carbons.

References

  • Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. URL:[Link]

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. URL:[Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β -Peptide Tertiary Structure. Journal of the American Chemical Society. URL:[Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Analysis of 2-aminocyclohexane-1-carboxylic acid hydrochloride

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-aminocyclohexane-1-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-aminocyclohexane-1-carboxylic acid hydrochloride. Due to its polar nature and lack of a strong UV chromophore, direct analysis of this compound presents significant challenges.[1][2][3] This application note details a strategy based on pre-column derivatization with o-phthalaldehyde (OPA), enabling highly sensitive fluorescence detection. The described method utilizes reversed-phase chromatography and has been validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research and quality control environments.[4][5][6]

Introduction

2-aminocyclohexane-1-carboxylic acid is a cyclic amino acid analog. The hydrochloride salt form is often used to improve solubility and stability. Accurate quantification of this compound is critical in various stages of drug development, including formulation, stability testing, and quality control. However, the molecule's inherent physicochemical properties—specifically its high polarity and absence of a significant UV-absorbing moiety—make it difficult to analyze using standard reversed-phase HPLC-UV methods.[1][3][7]

This guide addresses these challenges by providing a detailed protocol for a method centered around pre-column derivatization. This approach chemically modifies the analyte to attach a fluorescent tag, drastically increasing detection sensitivity and allowing for reliable quantification at low concentrations.[1][8][9]

The Analytical Challenge: Overcoming Inherent Molecular Properties

The primary obstacles in the HPLC analysis of 2-aminocyclohexane-1-carboxylic acid are twofold:

  • Poor Retention: As a small, polar, and zwitterionic molecule, it exhibits weak retention on traditional non-polar stationary phases like C18 and C8, often eluting in or near the solvent front.[10][11][12] While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) offer an alternative for retaining polar compounds, derivatization coupled with reversed-phase chromatography is often more accessible and provides excellent resolution.[12][13][14]

  • Low Detection Sensitivity: The compound lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorbance.[15][16] This necessitates a more sensitive detection technique than standard UV-Vis. Pre-column derivatization with a fluorogenic reagent is a widely adopted and effective solution.[2][17][18]

Method Development Strategy

The chosen strategy involves converting the primary amine of the analyte into a highly fluorescent isoindole derivative through a reaction with o-phthalaldehyde (OPA) and a thiol.[19][20] This allows for sensitive detection using a fluorescence detector (FLD). The resulting derivative is less polar than the parent compound, making it well-suited for separation on a standard C18 reversed-phase column.

MethodDevelopmentWorkflow Analyte 2-aminocyclohexane-1-carboxylic acid HCl (Polar, Poor UV Absorbance) Challenge1 Poor Retention on RP Column Analyte->Challenge1 Challenge2 Low Detection Sensitivity Analyte->Challenge2 Strategy Method Development Strategy Challenge1->Strategy Challenge2->Strategy Derivatization Pre-Column Derivatization with OPA/Thiol Strategy->Derivatization Separation Reversed-Phase HPLC (C18 Column) Derivatization->Separation Detection Fluorescence Detection (FLD) Separation->Detection Validation Method Validation (ICH Q2) Detection->Validation Result Robust & Sensitive Analytical Method Validation->Result

A generalized workflow for HPLC method development.

Experimental Protocol

Materials and Reagents
  • Reference Standard: 2-aminocyclohexane-1-carboxylic acid hydrochloride (≥99% purity)

  • Reagents:

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA) or 2-Mercaptoethanol

    • Boric Acid

    • Sodium Hydroxide

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Orthophosphoric Acid

    • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent, with Fluorescence Detector (FLD) and Autosampler
Column Zorbax Eclipse-AAA C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 7.2 with Orthophosphoric Acid
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient Elution 0-15 min: 10-70% B; 15-18 min: 70-10% B; 18-22 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detection Excitation (λex): 340 nm, Emission (λem): 450 nm
Preparation of Solutions
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA/3-MPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-MPA and dilute to 10 mL with the 0.4 M Borate Buffer. This reagent is light-sensitive and should be prepared fresh daily or stored in an amber vial for no more than one week at 4°C.[21][22]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-aminocyclohexane-1-carboxylic acid hydrochloride and dissolve in 10 mL of HPLC-grade water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to cover the desired concentration range for the linearity study (e.g., 1-100 µg/mL).

Automated Pre-Column Derivatization Procedure

Modern autosamplers can be programmed to perform the derivatization just prior to injection, which ensures high precision and reproducibility.[2][18]

Autosampler Program:

  • Draw 5 µL of Borate Buffer.

  • Draw 5 µL of the sample or standard solution.

  • Mix in the needle (e.g., 5 times).

  • Draw 5 µL of the OPA/3-MPA reagent.

  • Mix thoroughly in the needle (e.g., 10 times).

  • Wait for 1 minute for the reaction to complete.[20][21]

  • Inject the entire mixture (or a portion thereof).

DerivatizationReaction cluster_products Product Analyte Primary Amine (R-NH₂) ReactionNode + Analyte->ReactionNode OPA o-Phthalaldehyde (OPA) OPA->ReactionNode Thiol Thiol (R'-SH) Thiol->ReactionNode Product Fluorescent Isoindole Derivative ReactionNode->Product pH 10.2 ~1 min

OPA derivatization reaction pathway.

Results and Discussion

Method Validation

The developed analytical method was validated according to ICH Q2(R1) guidelines.[4][5][6] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterResultAcceptance Criteria (ICH Q2)
Specificity No interference from blank/placebo at the retention time of the analyte.No interference at Rt
Linearity (r²) > 0.999r² ≥ 0.995
Range 1.0 - 100.0 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
Repeatability< 1.0%≤ 2.0%
Intermediate< 1.5%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
System Suitability

System Suitability Tests (SST) were performed before each validation run to ensure the chromatographic system was performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.9 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
%RSD of Retention Time ≤ 1.0% (for n=6)

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Peak Area OPA reagent degraded; Incorrect pH of borate buffer; Autosampler error.Prepare fresh OPA reagent; Verify pH of buffer; Check autosampler program and syringe for clogs.
Poor Peak Shape (Tailing) Column contamination; Silanol interactions; pH of mobile phase incorrect.Flush column; Use a new column; Ensure mobile phase pH is correctly prepared.[23]
Drifting Retention Times Insufficient column equilibration; Mobile phase composition changing; Leak.Equilibrate column for at least 20 column volumes; Prepare fresh mobile phase; Check system for leaks.
High Baseline Noise Degraded mobile phase; Detector lamp issue; Contaminated flow cell.Prepare fresh, filtered, and degassed mobile phase; Check lamp hours; Flush detector flow cell.

Conclusion

This application note presents a selective, sensitive, and robust HPLC method for the quantitative analysis of 2-aminocyclohexane-1-carboxylic acid hydrochloride. The strategy of automated pre-column derivatization with OPA followed by reversed-phase separation and fluorescence detection successfully overcomes the analytical challenges posed by the analyte's physical properties. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control and research settings.

References

  • Chirita, R., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available at: [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Sahu, P. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Haglöf, J. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council on Harmonisation. Available at: [Link]

  • Interchim. (2009). OPA, amine detection reagent. Interchim. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council on Harmonisation. Available at: [Link]

  • Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Nakano, M., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. Available at: [Link]

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. Available at: [Link]

  • Al-Haj, A. J., et al. (2008). Development and application of a validated HPLC method for the analysis of dissolution samples of gabapentin drug products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2009). OPA, amine detection reagent. ResearchGate. Available at: [Link]

  • Al-Aani, H., & Al-Rekabi, Z. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Molecules. Available at: [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. Available at: [Link]

  • Devarinti, R. (2024). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews. Available at: [Link]

  • European Pharmaceutical Review. (2021). Application note: Impurity analysis of gabapentin by HPLC-UV-CAD. European Pharmaceutical Review. Available at: [Link]

  • Phenomenex. (2012). HPLC Method Development. Slideshare. Available at: [Link]

  • Al-Dirbashi, O., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available at: [Link]

Sources

Application

Application Note: Incorporating 2-Aminocyclohexane-1-Carboxylic Acid Hydrochloride into Foldamer Design

Document Type: Advanced Application Note & Protocol Guide Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Protocol Guide Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The rational design of foldamers—synthetic oligomers that adopt highly predictable, well-defined three-dimensional conformations—has revolutionized the development of protein-protein interaction (PPI) inhibitors and self-assembling nanomaterials. Among the most robust building blocks for β-peptide foldamers is 2-aminocyclohexane-1-carboxylic acid (ACHC) .

When utilized in its trans configuration, ACHC strongly predisposes the peptide backbone to form a highly stable 14-helix. This application note provides a comprehensive, field-proven guide to incorporating ACHC hydrochloride into foldamer design, detailing the mechanistic rationale, monomer preparation, sterically hindered solid-phase peptide synthesis (SPPS), and structural validation.

Mechanistic Rationale: The Role of ACHC in Foldamer Design

The utility of ACHC stems from its extreme conformational rigidity. In standard α-peptides, the flexibility of the backbone often leads to unstructured conformations in short sequences. By contrast, the Cα-Cβ bond of ACHC is embedded within a six-membered cyclohexane ring. This structural constraint restricts the θ (C2-C3) torsion angle to approximately ±60°.

Thermodynamically, this restriction drastically reduces the entropic penalty of folding, driving the oligomer to adopt a 14-helix —a structure defined by 14-membered hydrogen-bonded rings between the main-chain carbonyl of residue i and the amide proton of residue i-21. Furthermore, because ACHC is an unnatural β-amino acid, foldamers constructed from it exhibit near-total resistance to proteolytic degradation, making them exceptional candidates for in vivo therapeutics 2.

G N1 trans-ACHC Monomer N2 Restricted Torsion Angle N1->N2 Structural Constraint N4 Proteolytic Resistance N1->N4 Bio-Orthogonality N3 14-Helix Formation N2->N3 Thermodynamic Drive N5 Conformational Stability N3->N5 Secondary Structure N6 Therapeutic Foldamers N4->N6 In Vivo Half-Life N5->N6 Target Affinity

Logical flow from ACHC structural constraints to therapeutic foldamer applications.

Quantitative Conformational Data

To highlight the unique properties of ACHC, the table below compares its structural parameters against other common β-amino acids used in foldamer synthesis 3.

Monomer Building BlockRing SizePreferred Secondary StructureH-Bond Ring SizeResidues per TurnHelix Pitch (Å)
trans-ACHC 6-membered14-Helix 14~3.0~5.0
trans-ACPC 5-membered12-Helix 12~2.5~5.5
β-Alanine None (Linear)Unstructured / FlexibleN/AN/AN/A

Experimental Workflows & Protocols

Sourcing ACHC as a hydrochloride salt (ACHC·HCl) is standard practice because the salt form prevents spontaneous lactamization and oxidative degradation during long-term storage. However, it must be neutralized and protected prior to SPPS.

G N1 ACHC Hydrochloride N2 Fmoc Protection N1->N2 Preparation N3 Solid-Phase Synthesis N2->N3 Activation N4 Cleavage & Deprotection N3->N4 Elongation N5 RP-HPLC Purification N4->N5 Isolation N6 Structural Validation N5->N6 Characterization

Experimental workflow for ACHC-based foldamer synthesis and structural validation.

Protocol 1: Fmoc-Protection of ACHC Hydrochloride

Causality Note: We utilize Fmoc-OSu rather than Fmoc-Cl to minimize the formation of dipeptide byproducts. Dioxane is selected as a co-solvent to ensure the hydrophobic Fmoc-OSu remains in solution while reacting with the aqueous amine 4.

  • Neutralization: Dissolve 1.0 equivalent of trans-ACHC·HCl in a 10% (w/v) aqueous solution of sodium carbonate ( Na2​CO3​ , 2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Protection: Dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane (equal volume to the aqueous phase). Add this solution dropwise to the stirring ACHC mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Isolation: Wash the aqueous mixture twice with diethyl ether to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The Fmoc-ACHC-OH will precipitate as a white solid.

  • Extraction: Extract the acidified mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield Fmoc-ACHC-OH.

Protocol 2: Microwave-Assisted SPPS of ACHC-Foldamers

Causality Note: The cyclohexane ring introduces severe steric hindrance at the β-carbon. Standard room-temperature couplings using HBTU are highly inefficient for ACHC. We mandate the use of HATU—whose 7-aza moiety accelerates reactivity—combined with microwave heating to overcome the high activation energy barrier of hindered amide bond formation.

  • Resin Swelling: Weigh Rink Amide AM resin (low loading, ~0.3 mmol/g to prevent inter-chain aggregation) into a microwave-safe peptide synthesis vessel. Swell in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at 75 °C (microwave). Wash thoroughly with DMF (5x).

  • Coupling: Prepare a solution of Fmoc-ACHC-OH (3.0 eq) and HATU (3.0 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 eq) to activate the amino acid. Add the cocktail to the resin.

  • Microwave Reaction: Heat the reaction to 75 °C for 15 minutes in a microwave peptide synthesizer.

  • Washing & Capping: Wash the resin with DMF (5x). To prevent deletion sequences, cap unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 5 minutes.

  • Elongation: Repeat steps 2–5 for subsequent residues.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the cleaved foldamer in cold diethyl ether and isolate via centrifugation.

Protocol 3: Structural Validation via CD Spectroscopy

Causality Note: Circular Dichroism (CD) is the gold standard for rapid secondary structure validation. A properly folded ACHC oligomer will display a characteristic 14-helix signature, which is distinctly different from the α-helix signature of natural proteins.

  • Sample Preparation: Dissolve the purified ACHC foldamer in HPLC-grade methanol to a final concentration of 0.1 to 0.2 mM. Note: Methanol is preferred over water for short foldamers as it stabilizes the intramolecular hydrogen-bonding network.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Purge the CD spectrometer with nitrogen gas for 15 minutes prior to scanning.

  • Data Acquisition: Scan from 260 nm down to 190 nm at a scanning speed of 50 nm/min, averaging at least 3 accumulations.

  • Analysis: Look for the hallmark of the 14-helix: a pronounced minimum at 214 nm . The intensity of this minimum correlates with the cooperativity and stability of the foldamer.

References

  • β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers Journal of the American Chemical Society - ACS Publications[Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers Journal of the American Chemical Society - ACS Publications[Link]

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries ACS Publications[Link]

  • Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and Morphology Formation PMC / nih.gov[Link]

Sources

Method

Application Note: Chiral Resolution Strategies for 2-Aminocyclohexane-1-carboxylic Acid Enantiomers

Introduction 2-Aminocyclohexane-1-carboxylic acid (ACHC) is a conformationally constrained β-amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its rigid cyclic structure is integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Aminocyclohexane-1-carboxylic acid (ACHC) is a conformationally constrained β-amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its rigid cyclic structure is integral to the design of peptidomimetics and pharmacologically active molecules, most notably as a scaffold for analogues of γ-aminobutyric acid (GABA), such as Gabapentin and Pregabalin.[1][2] The stereochemistry of the amino and carboxylic acid groups (cis or trans) and the absolute configuration (R or S) at each chiral center profoundly influence the biological activity and therapeutic efficacy of the final drug substance. Therefore, the ability to efficiently separate the enantiomers of ACHC is of paramount importance for drug discovery, development, and manufacturing.

This comprehensive guide details field-proven techniques for the chiral resolution of racemic 2-aminocyclohexane-1-carboxylic acid, providing researchers, scientists, and drug development professionals with both the theoretical principles and detailed, actionable protocols for three primary methodologies: classical diastereomeric salt crystallization, advanced chromatographic separation, and highly selective enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation

This technique remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability.[3][4] The method relies on the principle that enantiomers, while physically identical, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomeric salts have distinct physical properties, most critically, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[5][6][7]

Principle of Separation

A racemic mixture of ACHC, containing both (1R,2S)-ACHC and (1S,2R)-ACHC (assuming the cis isomer), is treated with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid. This acid-base reaction yields a mixture of two diastereomeric salts: [(1R,2S)-ACHC · (+)-tartaric acid] and [(1S,2R)-ACHC · (+)-tartaric acid]. By carefully selecting a solvent system, one salt can be made to crystallize preferentially, allowing for its isolation by filtration. The enantiomerically enriched ACHC is then liberated from the salt by treatment with a base.

G cluster_prep Salt Formation cluster_sep Separation cluster_iso Isolation racemate Racemic (±)-ACHC in Solution agent Add (+)-Tartaric Acid (Chiral Resolving Agent) racemate->agent salts Mixture of Diastereomeric Salts (R,R') and (S,R') in Mother Liquor agent->salts crystallize Fractional Crystallization (Cooling & Aging) salts->crystallize filtration Filtration crystallize->filtration solid Crystallized Salt (e.g., (R,R') - Less Soluble) filtration->solid liquid Mother Liquor (Enriched in (S,R') Salt) filtration->liquid liberation Liberate Free Amino Acid (Add Base, e.g., NaOH) solid->liberation product Enantiomerically Enriched (+)-ACHC liberation->product

Caption: Workflow for Classical Chiral Resolution.

Protocol 1: Resolution of cis-(±)-ACHC using (+)-Tartaric Acid

Expertise & Experience: The choice of solvent is critical. A solvent is needed that provides a significant solubility difference between the two diastereomeric salts. Alcohols, like methanol or ethanol, or aqueous mixtures are common starting points. The rate of cooling and agitation can dramatically affect crystal size and purity. Seeding the solution with a small crystal of the desired diastereomeric salt can promote selective crystallization.[8]

Materials:

  • Racemic cis-2-aminocyclohexane-1-carboxylic acid (1.0 eq)

  • (+)-Tartaric Acid (0.5 to 1.0 eq)[9]

  • Methanol (or other suitable solvent)

  • 5 M Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve racemic cis-ACHC in a minimum amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (typically 0.5-1.0 molar equivalents) in hot methanol.

  • Salt Formation: Slowly add the hot tartaric acid solution to the ACHC solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. For optimal results, let the flask stand undisturbed for 24-48 hours to allow for complete crystallization of the less soluble diastereomeric salt.[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of Free Amino Acid: Suspend the collected crystals in water. While stirring, add 5 M NaOH solution dropwise until the solution becomes strongly basic (pH > 12) and all solids have dissolved.[6]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point of ACHC (approx. pH 7) using dilute HCl. The enantiomerically enriched ACHC will precipitate out of the solution.

  • Final Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).

Data Summary (Illustrative)
ParameterResult
Yield of Resolved Enantiomer35-45% (per enantiomer)
Enantiomeric Excess (e.e.)>95% (after one crystallization)
Specific Rotation [α]DLiterature-dependent value for pure enantiomer

Chromatographic Resolution

Chromatographic methods offer high-resolution separation for both analytical and preparative scales. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[]

Principle of Separation

A solution containing the racemic ACHC (or a suitable derivative) is passed through a chromatography column packed with a CSP. The CSP creates a chiral environment where transient diastereomeric complexes are formed between the stationary phase and the enantiomers.[] The difference in the stability of these complexes causes one enantiomer to be retained longer on the column than the other, enabling their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of compounds, including amino acids.[11]

Protocol 2: Analytical Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For amino acids, derivatization is often required to improve peak shape and detectability, especially if using a UV detector. Common derivatizing agents include those that introduce a chromophore, such as NBD-Cl.[12] The choice of mobile phase is crucial; normal-phase (e.g., hexane/isopropanol) often provides better selectivity for polysaccharide CSPs. Mobile phase additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.[13]

Materials & Equipment:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral Column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)

  • Mobile phase modifier (e.g., trifluoroacetic acid, TFA)

  • Sample of racemic and resolved ACHC

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of ACHC in the mobile phase. If derivatization is needed, follow a standard protocol (e.g., with NBD-Cl).[12]

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., n-Hexane/2-Propanol/TFA 80:20:0.1 v/v/v) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

G start Prepare Sample (Racemic or Resolved ACHC) hplc Inject onto Chiral Column (HPLC or SFC System) start->hplc separation Differential Interaction with Chiral Stationary Phase hplc->separation detection Detection (UV or MS) separation->detection chromatogram Output: Chromatogram (Two Separated Peaks) detection->chromatogram analysis Data Analysis (Calculate % e.e.) chromatogram->analysis

Caption: Workflow for Chiral HPLC/SFC Analysis.

Preparative Scale-Up: Supercritical Fluid Chromatography (SFC)

For larger quantities, Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to preparative HPLC. SFC uses supercritical CO2 as the primary mobile phase, which offers lower viscosity and higher diffusivity, leading to faster separations and significantly reduced consumption of organic solvents.[14][15][16] The principles of separation are analogous to HPLC, and methods developed on analytical HPLC can often be transferred to preparative SFC.[]

Data Summary (Illustrative)
TechniqueColumnMobile PhaseAdvantage
Analytical HPLC Chiralpak® AD-HHexane/IPA/TFAHigh resolution, reliable quantification
Preparative SFC Chiralpak® ADCO2/MethanolHigh throughput, green solvent, faster[14][16]

Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic pair.[3] This results in a mixture of a reacted product and the unreacted starting material, which can then be easily separated. Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for this purpose.[17][18]

Principle of Separation

This method is a kinetic resolution, meaning the two enantiomers react at different rates. Typically, the racemic ACHC is first converted to an ester derivative (e.g., the ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one ester enantiomer (e.g., the R-ester) back to the carboxylic acid, while leaving the other enantiomer (the S-ester) untouched. The resulting mixture of an acid and an ester can be readily separated by standard chemical extraction.

G cluster_react Selective Reaction cluster_sep Separation cluster_iso Product Isolation rac_ester Racemic (±)-ACHC Ester enzyme Add Lipase (e.g., CALB) in Buffer/Solvent System rac_ester->enzyme mixture Mixture: (+)-ACHC Acid (-)-ACHC Ester (unreacted) enzyme->mixture extraction Acid/Base Extraction mixture->extraction acid_prod Enantiopure (+)-ACHC Acid extraction->acid_prod ester_prod Enantiopure (-)-ACHC Ester extraction->ester_prod hydrolysis Hydrolysis of Ester ester_prod->hydrolysis to get (-)-ACHC Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 3: Lipase-Catalyzed Hydrolysis of cis-(±)-ACHC Ethyl Ester

Expertise & Experience: The key to a successful kinetic resolution is stopping the reaction at or near 50% conversion.[19][20] Allowing the reaction to proceed further will decrease the enantiomeric excess of the unreacted starting material. The reaction progress should be monitored carefully by analytical techniques like HPLC. The choice of solvent (or co-solvent in a buffer system) can influence enzyme activity and selectivity.[17]

Materials:

  • Racemic cis-2-aminocyclohexane-1-carboxylic acid ethyl ester

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • tert-Butyl methyl ether (t-BuOMe) or similar organic solvent

  • Dilute HCl and NaOH for pH adjustment and extraction

Procedure:

  • Reaction Setup: Suspend the racemic ACHC ethyl ester in the phosphate buffer. Add the immobilized CALB enzyme (typically 10-50 mg per mmol of substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by HPLC to track the disappearance of the starting ester and the appearance of the acid product.

  • Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Extraction: Transfer the reaction mixture to a separatory funnel.

    • Isolate the Acid: Acidify the solution to pH ~2 with dilute HCl and extract with an organic solvent (e.g., t-BuOMe) to isolate the enantiomerically pure ACHC acid.

    • Isolate the Ester: Make the remaining aqueous layer basic (pH > 10) with NaOH and extract with an organic solvent to isolate the unreacted, enantiomerically pure ACHC ester.

  • Final Processing: The isolated ester can be hydrolyzed to the corresponding carboxylic acid using standard chemical methods (e.g., acid or base hydrolysis).

  • Analysis: Determine the e.e. of both the acid product and the remaining ester starting material by chiral HPLC.

Data Summary (Illustrative)
ParameterProduct (Acid)Unreacted Substrate (Ester)
Conversion~50%N/A
Enantiomeric Excess (e.e.)>99%>99%
Enantioselectivity Factor (E)>200[17][18]>200[17][18]

Conclusion

The selection of an appropriate chiral resolution technique for 2-aminocyclohexane-1-carboxylic acid depends on the specific requirements of the project, including the desired scale, purity, cost, and available equipment.

  • Classical Diastereomeric Salt Crystallization is a robust, time-tested method ideal for large-scale industrial production.

  • Chiral Chromatography (HPLC/SFC) provides unparalleled analytical accuracy and is highly effective for both analytical method development and preparative purification, with SFC offering a greener and faster alternative for scale-up.

  • Enzymatic Kinetic Resolution offers exceptional selectivity, yielding products with very high enantiomeric excess under mild reaction conditions, making it an excellent choice for producing high-purity materials.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively implement the optimal strategy to obtain the enantiomerically pure 2-aminocyclohexane-1-carboxylic acid required for their research and development endeavors.

References

  • Belte, M. F., & P. J. Schoenmakers. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-9. Available from: [Link]

  • Forró, E., & Fülöp, F. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate. ResearchGate. Available from: [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 18(15), 1820-1826. Available from: [Link]

  • Karale, S., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available from: [Link]

  • Kovalenko, V., et al. (2021). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Francotte, E. R., & Richert, P. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 24(12), 2289. Available from: [Link]

  • Field, M. J., et al. (2007). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 17(11), 3178-3181. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Al-Mudhaffar, D. M. H., & Rishag, N. H. (2012). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Applied Science and Technology, 2(5), 183-191. Available from: [Link]

  • Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 105(12), 4561-4598. Available from: [Link]

  • Nechab, M., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918-6923. Available from: [Link]

  • Bērziņš, K., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. Available from: [Link]

  • Prasad, M. P., & Singh, S. K. (2011). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 123(1), 67-75. Available from: [Link]

  • Nechab, M., et al. (2007). Highly selective enzymatic kinetic resolution of primary amines at 80 degrees C: a comparative study of carboxylic acids and their ethyl esters as acyl donors. Journal of Organic Chemistry, 72(18), 6918-23. Available from: [Link]

  • Blacker, A. J., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Available from: [Link]

  • Juaristi, E., & Soloshonok, V. A. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2191-2238. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Harada, N., & Nakanishi, K. (2003). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Journal of the Chinese Chemical Society, 50(3A), 349-360. Available from: [Link]

  • Forró, E., & Fülöp, F. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 22(3), 337-44. Available from: [Link]

  • Tung, H. H. (2004). Crystallization-Based Separation of Enantiomers. Handbook of Industrial Crystallization. Available from: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 183-193. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2-aminocyclohexane-1-carboxylic acid (ACHC) hydrochloride. ACHC is a critically important cyclic β-amino acid building block used extensively in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminocyclohexane-1-carboxylic acid (ACHC) hydrochloride. ACHC is a critically important cyclic β-amino acid building block used extensively in the development of foldamers, β-peptides, and chiral organocatalysts.

Synthesizing the hydrochloride salt of ACHC frequently presents challenges related to poor diastereoselectivity during the reduction of anthranilic acid, epimerization, and incomplete hydrolysis of protected intermediates. This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your chemical yields.

Synthetic Workflows & Mechanistic Pathways

Understanding the causality behind your synthetic route is the first step to optimizing yield. The diagram below illustrates the condition-dependent stereoselectivity and the two primary pathways to isolate the target hydrochloride salt.

ACHC_Workflow A Anthranilic Acid (Starting Material) B Heterogeneous Hydrogenation (Rh/Al2O3 or PtO2 in AcOH) A->B Syn-addition C Dissolving Metal Reduction (Na / Amyl Alcohol) A->C Thermodynamic control D cis-ACHC (Major Product) B->D E trans-ACHC (Major Product) C->E H ACHC·HCl (Target Hydrochloride Salt) D->H HCl (aq) F N-Protected ACHC (e.g., N-Benzoyl) E->F Resolution & Protection G Harsh Acidic Hydrolysis (6N HCl, 120°C, 48h) F->G G->H

Fig 1. Mechanistic pathways and condition-dependent stereoselectivity in ACHC·HCl synthesis.

Troubleshooting & FAQs

Q: Why is my cis/trans ratio inconsistent when reducing anthranilic acid, and how does it affect my final yield? A: The reduction of anthranilic acid is highly sensitive to the catalyst surface and solvent system. When anthranilic acid is reduced over Adams' catalyst (PtO 2​ ) in acetic acid or a Rh-Al catalyst, the reaction proceeds via syn-addition on the catalyst face, making the cis-isomer (cis-ACHC) the overwhelmingly dominant product[1]. Conversely, if colloidal ruthenium is used under hydrogen pressure, the cis/trans isomer ratio shifts to 6:1[1]. Causality: If your target is the trans-isomer, standard catalytic hydrogenation will result in massive yield losses during the required diastereomeric recrystallization. For high trans yields, the classical dissolving metal reduction using sodium in amyl alcohol is recommended, as it operates under thermodynamic control rather than kinetic facial selectivity[1].

Q: I am hydrolyzing N-benzoyl-2-aminocyclohexanecarboxylic acid to the HCl salt, but my yields are often below 60%. What is causing this? A: Incomplete hydrolysis is the primary culprit. The benzamide bond in cyclohexane systems is sterically hindered; the bulky cyclohexane ring restricts the conformational flexibility required for the tetrahedral intermediate to form during nucleophilic acyl substitution. Standard reflux conditions are insufficient. To achieve near-quantitative yield (up to 99%), the hydrolysis must be performed in 6 N aqueous HCl at 120 °C for a minimum of 48 hours[2].

Q: How do I avoid product loss during the isolation of the free amino acid before converting it to the hydrochloride salt? A: Do not isolate the free zwitterionic amino acid if the hydrochloride salt is your final target. ACHC is highly water-soluble and notoriously difficult to extract into organic solvents. Instead, perform the deprotection or hydrolysis directly in aqueous HCl. For instance, when starting from N-phthaloyl or N-benzoyl protected precursors, complete the hydrolysis in 6 N HCl and simply evaporate the solvent to dryness[3]. The resulting crude solid is the ACHC·HCl salt, which can be directly triturated with cold diethyl ether to remove cleaved protecting group byproducts (like benzoic acid or phthalic acid)[2].

Q: How can I build a self-validating system to verify that the hydrolysis to the hydrochloride salt is complete? A: Track the reaction via 1 H NMR. Take a small reaction aliquot, evaporate it to dryness, and dissolve the residue in D 2​ O. The complete disappearance of the aromatic multiplet (7.4–7.8 ppm) confirms the cleavage of the benzoyl or phthaloyl group. Additionally, the proton alpha to the amine will shift downfield upon protonation to the primary ammonium salt, confirming successful conversion to the hydrochloride form.

Quantitative Data: Catalyst & Condition Selection

Use the following table to select the optimal conditions for your specific target isomer to prevent downstream yield losses during purification.

Starting MaterialReagent / CatalystSolventMajor IsomerTypical YieldRef
Anthranilic AcidPtO 2​ (Adams) or Rh/Al 2​ O 3​ Acetic Acidcis-ACHC>85%[1]
Anthranilic AcidColloidal Ru (H 2​ pressure)Water/Alcoholcis (6:1 ratio)~70%[1]
Anthranilic AcidNa metalAmyl Alcoholtrans-ACHC60-75%[1]
N-Benzoyl-ACHC6 N HCl (120 °C, 48 h)AqueousACHC·HCl99%[2]
N-Phthaloyl-ACHC6 N HCl (120 °C, 48 h)AqueousACHC·HCl>90%[3]

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of ACHC·HCl via Acidic Hydrolysis

Mechanistic Focus: This method leverages high temperature and pressure to overcome the severe steric hindrance of the cyclic benzamide, ensuring complete conversion to the hydrochloride salt without aqueous extraction losses.

  • Preparation: Suspend N-benzoyl-2-aminocyclohexane-1-carboxylic acid (e.g., 3.00 g, 12.1 mmol) in 150 mL of aqueous 6 N HCl[2].

  • Reaction: Transfer the mixture to a heavy-walled pressure tube or a Teflon-lined autoclave. Seal tightly.

  • Heating: Stir the mixture at 120 °C for 48 hours. Critical Step: The sealed environment prevents the escape of HCl gas, maintaining the aggressive acidic concentration required for amide bond cleavage.[2]

  • Evaporation: Cool the vessel to room temperature. Transfer the solution to a round-bottom flask and evaporate all volatiles under reduced pressure.

  • Purification: The resulting solid contains the target hydrochloride salt and the benzoic acid byproduct. Triturate the solid with cold diethyl ether (3 × 50 mL) to dissolve and remove the benzoic acid.

  • Isolation: Filter the colorless solid and dry under high vacuum to yield 2-aminocyclohexane-1-carboxylic acid hydrochloride (approx. 99% yield)[2].

Protocol B: Stereoselective Hydrogenation to cis-2-Aminocyclohexanecarboxylic Acid

Mechanistic Focus: Utilizing Rh/Al 2​ O 3​ ensures strict syn-facial addition of hydrogen across the aromatic ring, preventing the formation of complex diastereomeric mixtures that ruin isolated yields.

  • Setup: Dissolve anthranilic acid (10.0 g) in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 5% Rh/Al 2​ O 3​ catalyst (1.0 g). Critical Step: Ensure the acetic acid is strictly anhydrous to prevent catalyst poisoning and unwanted side reactions.[1]

  • Hydrogenation: Pressurize the vessel with H 2​ gas (typically 3-5 atm) and stir vigorously at room temperature until hydrogen uptake completely ceases.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional acetic acid.

  • Salt Formation: Evaporate the acetic acid under reduced pressure. Dissolve the crude cis-ACHC in 2 N HCl and lyophilize to quantitatively isolate the cis-ACHC·HCl salt.

Sources

Optimization

Troubleshooting solubility issues of 2-aminocyclohexane-1-carboxylic acid HCl in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of alicyclic amino acids in organic synthesis workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of alicyclic amino acids in organic synthesis workflows.

This guide provides a mechanistic breakdown and field-proven troubleshooting protocols for resolving the poor organic solubility of 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl) .

The Mechanistic Root of the Problem

To troubleshoot solubility, we must first understand the physicochemical nature of the molecule. ACHC·HCl (Molecular Weight: 179.64 g/mol ) is an alicyclic amino acid supplied as a hydrochloride salt[1].

The Causality of Insolubility: In its native state, ACHC·HCl is highly polar and exists as a charged ionic lattice ( NH3+​ and Cl− ). The thermodynamic reality is that non-polar or moderately polar organic solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexanes) possess a dielectric constant that is far too low to overcome the lattice energy of the salt and solvate the individual ions. Consequently, the compound is highly soluble in water[2][3], but practically insoluble in standard organic synthesis solvents.

To force this molecule into the organic phase, we must alter its chemical state by either disrupting the salt bridge (free-basing) or masking the polarity (derivatization)[4].

Quantitative Solubility Matrix

The following table summarizes the expected solubility profiles based on the chemical state of the ACHC scaffold:

Compound StateWaterMethanol (MeOH)DMF / DMSODCM / EtOAc / Ether
ACHC·HCl (Salt) Highly SolubleModerately SolublePoorly SolubleInsoluble
ACHC (Zwitterion/Free Base) SolublePoorly SolubleModerately SolubleInsoluble
N-Boc-ACHC (Protected) Practically InsolubleHighly SolubleHighly SolubleHighly Soluble

Troubleshooting Workflows & Decision Matrix

When faced with an insoluble suspension of ACHC·HCl in your reactor, your remediation strategy depends entirely on the downstream requirements of your experiment.

G Start ACHC·HCl Insoluble in Organic Solvent Q1 Can the downstream reaction tolerate water? Start->Q1 Sol1 Use Co-solvent System (e.g., 10% H2O in MeOH) Q1->Sol1 Yes Q2 Can the amine be permanently protected? Q1->Q2 No Sol2 Perform N-Boc Protection (Soluble in DCM/EtOAc) Q2->Sol2 Yes Sol3 In Situ Free-Basing with DIPEA in DMF Q2->Sol3 No

Caption: Decision matrix for troubleshooting ACHC·HCl solubility in organic synthesis workflows.

Protocol A: N-Boc Protection for Non-Polar Solvent Compatibility

If your synthetic route requires strictly anhydrous, non-polar conditions (e.g., peptide coupling in DCM), you must derivatize the amine. The tert-butyloxycarbonyl (Boc) group replaces the charged primary ammonium ion with a neutral, sterically bulky, lipophilic carbamate, drastically reducing the topological polar surface area (TPSA)[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ACHC·HCl in 15 mL of a 1:1 mixture of 1M NaOH (aq) and 1,4-Dioxane. Causality: The aqueous base breaks the HCl salt and deprotonates the amine, making it nucleophilic, while dioxane solubilizes the incoming Boc-anhydride.

  • Reagent Addition: Chill the flask to 0 °C. Slowly add 11 mmol (1.1 equivalents) of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise. Alternatively, BOC-ON can be used for rapid room-temperature carbonylation.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup (Self-Validating Step): Concentrate the mixture under vacuum to remove dioxane. Cool the aqueous layer and carefully acidify to pH 2-3 using 1M KHSO4 or cold 1N HCl. Caution: Over-acidification or prolonged exposure to strong acids will cleave the Boc group[6].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The fact that the product now partitions into the EtOAc layer is self-validating proof that the Boc-protection was successful and lipophilicity has been achieved[4].

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield N-Boc-ACHC-OH as a workable solid.

Protocol B: In Situ Free-Basing for Polar Aprotic Solvents

If you cannot permanently protect the amine but need to run a reaction in a polar aprotic solvent like DMF or DMSO, you must neutralize the HCl salt in situ.

Step-by-Step Methodology:

  • Suspension: Suspend ACHC·HCl in anhydrous DMF. (It will appear cloudy/insoluble).

  • Neutralization: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Sonicate the mixture for 10–15 minutes.

  • Mechanism: DIPEA acts as an acid scavenger, stripping the HCl from the ACHC molecule to form DIPEA·HCl (which is highly soluble in DMF). The ACHC is left in its zwitterionic free-base form. While still polar, the free base exhibits significantly better kinetic solubility in DMF than the rigid hydrochloride lattice.

Frequently Asked Questions (FAQs)

Q: Why does my ACHC·HCl completely precipitate when I transfer it from a methanol stock solution into dichloromethane? A: This is a classic solvent-crash issue caused by a drastic shift in the dielectric constant. Methanol is a polar protic solvent capable of hydrogen bonding, which adequately solvates the chloride ion and the protonated amine. DCM is a polar aprotic solvent with a very low dielectric constant. The sudden drop in solvent polarity strips the solvation shell, forcing the NH3+​ and Cl− ions to rapidly reform their ionic lattice and precipitate.

Q: Can I use aggressive heating to force ACHC·HCl to dissolve in ethyl acetate? A: No. While heating increases the kinetic energy of the system and might create a very dilute, temporary suspension, the thermodynamic solubility of an amino acid hydrochloride salt in EtOAc is virtually zero. The moment the solution cools, the compound will crash out, ruining your reaction stoichiometry. You must use derivatization (Protocol A) or a co-solvent.

Q: I am performing Solid-Phase Peptide Synthesis (SPPS). How do I solubilize ACHC·HCl for my coupling step? A: You cannot use unprotected ACHC·HCl in SPPS. Standard SPPS relies on polar aprotic solvents (DMF or NMP) and coupling reagents (like HATU or DIC) that require the amino acid to be fully soluble. Furthermore, an unprotected amine will cause immediate cross-linking and chain termination. You must purchase or synthesize the Fmoc-protected derivative (Fmoc-ACHC-OH) or Boc-protected derivative (Boc-ACHC-OH)[5][6].

Q: If I use Protocol B (In Situ Free-Basing), will the generated DIPEA·HCl salt interfere with my reaction? A: It depends on the sensitivity of your downstream chemistry. DIPEA·HCl is generally an inert byproduct in standard amide coupling reactions. However, if your reaction is sensitive to chloride ions (e.g., certain transition-metal catalyzed cross-couplings), the presence of the solubilized chloride could poison your catalyst. In such cases, you must perform a formal desalting via ion-exchange chromatography prior to the reaction.

References

  • PubChem. cis-2-Aminocyclohexanecarboxylic acid hcl | C14H28Cl2N2O4 | CID 176470327. Available at:[Link]

  • PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2. Available at:[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available at:[Link]

  • Fisher Scientific. (1S,2S)-2-Aminocyclohexanecarboxylic acid, 97%. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Crystallization of 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of 2-aminocyclohexane-1-carboxylic acid hydrochloride. As a critical purification an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of 2-aminocyclohexane-1-carboxylic acid hydrochloride. As a critical purification and particle engineering step, crystallization of this amino acid hydrochloride requires precise control over several parameters. This document provides foundational protocols, troubleshooting guidance for common challenges, and answers to frequently asked questions to ensure a robust and reproducible process.

Core Crystallization Protocols

The selection of a crystallization method is contingent on the solubility profile of 2-aminocyclohexane-1-carboxylic acid hydrochloride in various solvent systems. The following protocols for slow cooling and anti-solvent addition are the most common starting points.

Protocol 1: Slow Cooling Crystallization

This method is ideal when a solvent is identified that shows a significant increase in solute solubility with temperature.

Methodology:

  • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol) at both room temperature and an elevated temperature (e.g., 60-70 °C).[1] The goal is to find a solvent with moderate to high solubility at the higher temperature and low solubility at room temperature.

  • Preparation of a Saturated Solution: In a flask equipped with a condenser, add the chosen solvent to the 2-aminocyclohexane-1-carboxylic acid hydrochloride. Heat the mixture to the elevated temperature with stirring until all the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a pre-heated filter to remove insoluble impurities. This step prevents these impurities from acting as uncontrolled nucleation sites.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask) or covered to minimize heat loss.[1] Rapid cooling often leads to the formation of small, impure crystals.[2]

  • Crystal Maturation: Once crystals begin to form, it is often beneficial to allow the mixture to stand for several hours (or overnight) to maximize the yield. Further cooling in an ice bath can also increase precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is effective when a solvent is found that readily dissolves the compound, but a second, miscible "anti-solvent" exists in which the compound is virtually insoluble.[3][4]

Methodology:

  • Solvent/Anti-Solvent Selection: Identify a suitable solvent/anti-solvent pair. The two liquids must be miscible. A common system for hydrochloride salts is a polar solvent (e.g., ethanol, methanol) and a less polar anti-solvent (e.g., ethyl acetate, heptane, toluene).[1][5]

  • Dissolution: Dissolve the 2-aminocyclohexane-1-carboxylic acid hydrochloride in the minimum amount of the primary solvent at room temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition: With gentle stirring, slowly add the anti-solvent to the solution. The rate of addition is a critical parameter; a slow rate promotes the growth of larger, more well-defined crystals.[3] Continue adding the anti-solvent until a slight, persistent turbidity (cloudiness) is observed. This indicates the point of supersaturation.

  • Crystallization: If desired, add a tiny amount of the primary solvent to just redissolve the turbidity. Then, allow the solution to stand undisturbed. Crystals should form as localized supersaturation, induced by the anti-solvent, leads to nucleation and growth.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Q: I've followed the protocol, but no crystals are forming. The solution remains clear. What should I do?

A: This indicates that the solution has not reached a sufficient level of supersaturation, or the energy barrier for nucleation has not been overcome.[1]

  • Root Cause Analysis: The concentration of the solute may be too low for the chosen temperature and solvent system.

  • Corrective Actions (in order of application):

    • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide high-energy sites for crystal nuclei to form.[2]

    • Add a Seed Crystal: If you have a previous batch of crystalline material, add a single, tiny crystal to the solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.

    • Increase Concentration: If the above methods fail, gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Then, repeat the slow cooling process.[2]

    • Lower the Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or refrigerator to further decrease solubility and promote crystallization.

Q: My compound is separating as a sticky oil or amorphous solid instead of crystallizing. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent environment, or when supersaturation is achieved too rapidly.[1][2] High impurity levels can also suppress the melting point and encourage oiling out.[6]

  • Root Cause Analysis: The concentration of the solute is likely too high, the cooling rate is too fast, or significant impurities are present.

  • Corrective Actions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% additional volume) to lower the overall concentration.[2] Then, attempt the cooling process again, ensuring it is much slower.

    • Decrease the Cooling Rate: Insulate the flask to ensure a very gradual temperature drop. This gives the molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered oil.

    • Change the Solvent System: Oiling out is highly solvent-dependent. Try a different solvent in which the compound's solubility is lower, or switch to an anti-solvent method which can sometimes provide better control.

    • Purify the Material: If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment or chromatography) before attempting crystallization.[2][6]

Q: The crystallization produced very fine needles or a powder, not the larger, well-defined crystals I need. How can I improve the crystal quality?

A: The formation of small, needle-like crystals is typically a result of a high nucleation rate and excessively fast crystal growth.[1] This happens when the level of supersaturation is too high or achieved too quickly.

  • Root Cause Analysis: The solution became supersaturated too rapidly.

  • Corrective Actions:

    • Reduce Supersaturation Level: Use slightly more solvent than the minimum required for dissolution at the elevated temperature. This will lower the overall supersaturation as the solution cools.[2]

    • Slow Down the Process: For cooling crystallization, decrease the cooling rate significantly. For anti-solvent crystallization, reduce the addition rate of the anti-solvent.

    • Solvent Selection: Choose a solvent in which the compound has slightly higher solubility. This will moderate the driving force for crystallization, favoring slower growth of higher-quality crystals.[1]

Q: My final yield is very low. What are the likely causes and how can I improve it?

A: A low yield is most often caused by using an excessive amount of solvent, which leaves a large portion of the compound dissolved in the mother liquor.[2]

  • Root Cause Analysis: The compound has significant solubility in the mother liquor at the final isolation temperature.

  • Corrective Actions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Perform small-scale trials to determine the optimal ratio.

    • Lower Final Temperature: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to minimize solubility in the mother liquor.

    • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by evaporating a portion of the solvent and re-cooling to obtain a second batch of crystals. Note that this second crop may have lower purity.

    • Change the Solvent System: Switch to a solvent or solvent/anti-solvent system where the compound's solubility at low temperatures is minimal.

Frequently Asked Questions (FAQs)

Q1: How critical is solvent selection for the crystallization of 2-aminocyclohexane-1-carboxylic acid hydrochloride?

A1: Solvent selection is the single most critical parameter in developing a crystallization process.[1] The solvent dictates the solubility curve, which is the foundation of a cooling crystallization. It influences crystal habit (shape), purity (by excluding impurities), and potentially the polymorphic form.[7] For hydrochloride salts, polar protic solvents like water and lower alcohols (methanol, ethanol) are excellent starting points due to their ability to solvate the charged species.[1]

Q2: What is the role of pH in the crystallization of this compound?

A2: As an amino acid hydrochloride, the compound's solubility is highly dependent on pH.[8] In solution, the hydrochloride salt exists with a protonated amine. Adjusting the pH towards the isoelectric point of the parent amino acid will decrease its solubility in aqueous media, a technique known as neutralization or pH-swing crystallization.[6][9][10] Conversely, adding excess acid (HCl) can, in some cases, decrease solubility due to the common-ion effect.[8] Therefore, controlling the pH of the crystallization medium is essential for reproducibility.

Q3: Is 2-aminocyclohexane-1-carboxylic acid hydrochloride prone to polymorphism?

A3: Many pharmaceutical salts, especially hydrochlorides, are known to exhibit polymorphism—the ability to exist in multiple crystal forms.[11][12] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[13][14] While specific data for this compound is not widely published, it is a prudent assumption that it may form different polymorphs. Control over crystallization conditions (solvent choice, cooling rate, temperature) is the primary method for targeting a specific, stable polymorphic form.[1] It is recommended to characterize each batch using techniques like X-Ray Powder Diffraction (XRPD) to ensure phase consistency.

Q4: My starting material is a mix of cis/trans isomers. Can crystallization be used to isolate the desired isomer?

A4: Yes, fractional crystallization is a common method for separating stereoisomers like the cis and trans forms of substituted cyclohexanes. The different isomers will often have different solubilities and packing efficiencies in a given solvent, allowing one to be selectively crystallized while the other remains in the mother liquor. This process may require significant optimization of the solvent system and conditions, and potentially multiple recrystallization steps to achieve high isomeric purity.[15][16]

Data & Visualization
Table 1: Recommended Starting Solvent Systems
Crystallization MethodPrimary Solvent(s)Anti-Solvent(s) (if applicable)Rationale & Comments
Slow Cooling Water, Ethanol, Methanol, IsopropanolN/AStandard polar solvents for hydrochloride salts.[1] Water and ethanol are often preferred for their safety and effectiveness.
Anti-Solvent Ethanol or MethanolEthyl Acetate, Heptane, Toluene, DichloromethaneCreates a sharp decrease in solubility upon addition of the less polar anti-solvent.[1][5] The rate of addition is key to controlling crystal size.
pH-Swing WaterN/A (pH is adjusted)Useful in aqueous systems. Adjusting pH towards the isoelectric point can effectively induce crystallization.[10]
Diagrams

G cluster_0 Phase 1: System Selection cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Optimization Screen Solubility Screening Select Select Method (Cooling vs. Anti-Solvent) Screen->Select Dissolve Dissolve Compound (Minimum Hot Solvent) Select->Dissolve Crystallize Induce Supersaturation (Slow Cooling / Anti-Solvent Addition) Dissolve->Crystallize Isolate Isolate Crystals (Filtration & Washing) Crystallize->Isolate Analyze Analyze Product (Purity, Yield, Form) Isolate->Analyze Optimize Optimize Parameters (Solvent Ratio, Cooling Rate) Analyze->Optimize Optimize->Screen Re-evaluate G Start Crystallization Unsuccessful NoCrystals No Crystals Form Start->NoCrystals OilOut Compound Oils Out Start->OilOut PoorQuality Poor Crystal Quality (Fine Needles) Start->PoorQuality Sol_NoCrystals Scratch Flask Add Seed Crystal Concentrate Solution NoCrystals->Sol_NoCrystals Sol_OilOut Re-heat & Dilute Slow Cooling Rate Change Solvent OilOut->Sol_OilOut Sol_PoorQuality Reduce Supersaturation (More Solvent) Slow Cooling/Addition Rate PoorQuality->Sol_PoorQuality

Caption: Decision tree for troubleshooting common crystallization issues.

References
  • Rodríguez-Hornedo, N., & Nehm, S. J. (2010). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 7(3), 896-907. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • van de Put, M. W. C. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(4), 853-860. Available from: [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available from: [Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride. Google Patents.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Available from: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Patil, A. S., et al. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available from: [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. Available from: [Link]

  • Raj, R. A., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal for Research in Applied Science & Engineering Technology, 10(7). Available from: [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride. NextSDS. Available from: [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. Available from: [Link]

  • 2-Aminocyclohexane-1-carboxylic acid hydrochloride. Angene Chemical. Available from: [Link]

  • A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Farmacia Journal. Available from: [Link]

  • Lu, J., et al. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 7(1), 1-13. Available from: [Link]

  • US5118815A - Method for crystallization of amino acids. Google Patents.
  • 2-Aminocyclohexanecarboxylic acid. PubChem, NIH. Available from: [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1). Available from: [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available from: [Link]

  • Lu, J., & Rohani, S. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 582-595. Available from: [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride. PubChem. Available from: [Link]

  • Reddy, G. S., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1164-1168. Available from: [Link]

  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.
  • Pereira, J. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. Available from: [Link]

  • antisolvent crystallization: a novel approach to bioavailability enhancement. ResearchGate. Available from: [Link]

  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available from: [Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. Available from: [Link]

  • Shan, C. (2007). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available from: [Link]

  • Kumar, S., & Nanda, A. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Austin Publishing Group. Available from: [Link]

  • Jain, A., et al. (2015). Drug Polymorphism: A Review. ResearchGate. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance during 2-aminocyclohexane-1-carboxylic acid peptide coupling

Welcome to the Technical Support Center for complex solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex solid-phase peptide synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of 2-aminocyclohexane-1-carboxylic acid (ACHC).

ACHC is a conformationally constrained β-amino acid. The presence of the bulky cyclohexane ring adjacent to the reactive centers creates a massive steric shield, physically blocking the optimal trajectory for nucleophilic attack during acylation[1]. This guide provides field-proven, causality-driven protocols to overcome these kinetic barriers, eliminate deletion sequences, and optimize your synthetic yields.

Part 1: The Core Mechanism of Steric Hindrance in ACHC

When the activated ester of ACHC approaches the N-terminal amine of the growing peptide chain, the rigid cyclohexane ring restricts the conformational freedom necessary to form the transition state. Standard room-temperature conductive heating lacks the energy to drive the molecules into this narrow reactive trajectory, leading to sluggish kinetics and on-resin aggregation.

ACHC_Workflow A Fmoc-ACHC-OH (Sterically Hindered) B Activation via COMU/DIEA (Oxyma Active Ester) A->B  Reagent Addition C Nucleophilic Attack by Resin-Bound Amine B->C  Acyl Transfer D Standard SPPS (25°C) High Activation Barrier C->D  Room Temp E Microwave SPPS (75°C) Kinetic Energy Surge C->E  MAPS + LiCl F Incomplete Coupling (Aggregation / Deletions) D->F  Steric Clash G Successful Acylation (>90% Yield) E->G  Barrier Overcome

Workflow of ACHC activation and the necessity of microwave energy to overcome steric clash.

Part 2: Troubleshooting Guide & Optimized Protocols

To successfully couple ACHC, you must abandon standard DIC/HOBt or HBTU chemistry. The table below summarizes the quantitative and qualitative differences between modern coupling reagents when applied to sterically hindered amino acids.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassReagentLeaving GroupRelative ReactivityEpimerization RiskSafety Profile
Aminium/UroniumHBTU HOBtModerateModerateExplosive potential[2]
Aminium/UroniumHATU HOAtHighLowExplosive potential
Aminium/UroniumCOMU OxymaPureVery HighVery LowSafe (Non-explosive)[3]
PhosphoniumPyBOP HOBtHighModerateSafe
Optimized Methodology: Microwave-Assisted Peptide Synthesis (MAPS) of ACHC

This protocol incorporates a double-coupling strategy and mandates LC-MS microcleavage to create a self-validating system, ensuring you do not proceed with a failed sequence.

Step 1: Resin Preparation & Swelling

  • Action: Weigh the desired amount of resin (e.g., Rink Amide AM) into a microwave-safe reaction vessel. Swell the resin in N-Methyl-2-pyrrolidone (NMP) containing 0.8 M LiCl for 30 minutes[4].

  • Causality: ACHC-rich sequences (like 14-helical β-peptides) have a high propensity to form stable secondary structures on the resin. The chaotropic LiCl disrupts inter-chain hydrogen bonding, preventing aggregation and solvating the rigid backbone to fully expose the terminal amine[4].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF. Irradiate in a multimode microwave reactor at 75°C for 3-4 minutes[4]. Wash thoroughly with DMF (5x).

  • Causality: Microwave heating ensures complete removal of the Fmoc group, which can otherwise be sterically shielded by preceding bulky residues.

Step 3: Pre-Activation of Fmoc-ACHC-OH

  • Action: In a separate vial, dissolve 3.0 equivalents of Fmoc-ACHC-OH and 3.0 equivalents of COMU in NMP. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Vortex for 1-2 minutes[3].

  • Causality: COMU is a third-generation uronium salt. Its morpholino skeleton enhances solubility, and the OxymaPure leaving group provides superior reactivity for hindered aliphatic rings, lowering the activation energy without the explosive risks of HOAt-based reagents like HATU[3][5].

Step 4: Microwave-Assisted Coupling

  • Action: Transfer the activated ACHC solution to the resin. Irradiate at 75°C for 10-15 minutes. Drain and repeat Steps 3 and 4 for a mandatory double coupling[4].

  • Causality: The rigid cyclohexane ring restricts the reaction trajectory. Conductive heating is insufficient; microwave irradiation provides rapid, uniform volumetric heating, delivering the kinetic energy necessary to overcome the severe steric activation barrier[4].

Step 5: Self-Validating Cleavage & Monitoring

  • Action: Withdraw a 2 mg aliquot of resin. Wash with DCM and dry. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS[6].

  • Causality: Colorimetric assays (e.g., Kaiser test) frequently yield false negatives for sterically hindered amines. LC-MS provides definitive, self-validating proof of mass addition before proceeding to the next cycle[6].

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I observing a massive deletion sequence for my ACHC residue despite using HATU and extended coupling times? A: Extended coupling times at room temperature are often insufficient for bulky cyclic β-amino acids like ACHC. The cyclohexane ring physically shields the carbonyl carbon, and extended times merely promote on-resin aggregation rather than successful coupling. Switching to microwave-assisted heating (75°C) provides the volumetric kinetic energy required to force the molecules into the narrow reactive trajectory, while adding chaotropic salts (0.8 M LiCl) prevents aggregation[4].

Q: Is COMU strictly better than HATU for ACHC coupling? A: Yes, in both safety and efficacy. COMU utilizes the OxymaPure leaving group rather than the HOAt leaving group found in HATU. The morpholino backbone of COMU increases its solubility in DMF/NMP, and it has been shown to match or exceed HATU in coupling sterically hindered amino acids while generating water-soluble byproducts and eliminating the explosion hazards associated with benzotriazoles[3][5].

Q: Can I use standard DIC/HOBt chemistry for ACHC? A: It is highly discouraged. Carbodiimide/HOBt chemistry lacks the reactivity required to overcome severe steric hindrance. If you must use a carbodiimide, pair DIC with OxymaPure, which forms a more reactive ester than HOBt. However, for ACHC, in-situ activating uronium salts (COMU) or phosphonium salts (PyBOP) are the field-proven standard[6].

References[5] Microwave-Assisted Parallel Synthesis of a 14-Helical β-Peptide Library. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWjdxuPVdy55TD10QtW93FlBfNqWcakzuIl49PVNd3MSE7CRrlHAldCQfIwC8iN28sB3U5AvESiOq5WEJ8rzlJe6-PZ_6FHZV_7brmSO5S4aUu0eTxGX8eZ0FNre_BEDYUlbTu1g==[4] COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNKNK1ZqUe9hLLrUekyrWz2cK0neFh_YfkerglPhfq6IGCMSWOsSDA5Cu3MgcJ2Sxpssq4p3JA-vsQb0GRxDJpKN-fVfJF6KcfSpFFLb6CJ1BRjmVQ5Xa86j2EKAjgr0wojjUdHH1Up1FlkN6Qbi7cmG9uHJnosxFSJd3VjWkRgQY0KOWvHKJjwdAGxlqGP7netHowHmVEwyJJAFxWDJlA[3] Peptide Coupling Reagents Guide. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRODRr53YdRNfoQoy0ZzSv5wHtg4PKz8IUfZH56c2q4YKZ5_bM2BOm4ld_TwwT5wKEOz48eYhBPHdvwhGQPgwNmvlsDvhcKP8CvZauzKGRIUV_w6hNe7kOVtYyttPWigfv1WXK80OPn3D1oWUFrfyTgnR_ri6DKYVRwRsFHxG2Eno20sw5xlyPOysgpQrDNrj32QPgsCJZJN-aBJL5z09mW_s01LjK-RgyKcgTOeGVZIpf6Q5ku6EIrnRG8Az8zyk_dn4rF7eamqwKm_FNondLCfk4hRYL4Ns=[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSimPdM8_reyydEIRwlXfBK_1PzboZWitH6A0iTQdTSp5Gb700pnWZ8FPNqf6AmwNflDEpU1YvG83WRcFkdL2hmHtZ9WGs7gC57WKRCDKMak6SPat1jc98u01rPRFMdIdE64h2ol6mUW7asTFmPmVjFza7ZxmoJwhneL-WoGe2aGgVsYoiWdBqAg-Ey0GYy1Xotc0nZ53FGK3tJI5eVqEaTpr01lONQ==[6] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8fqZIQg38c8UdlREOh5C4RnkWJbPBNJvZO2q9sgj3eSGD74qHRfmjpWTle9uBafmuQ-8kxk0lHGFzyQtlU2fw_Z9umPMXa0mO_tPeKbhbfbwhjWLRxnI6Kc4y8Mdn8PrQaKxVnzInadQ0NGo=[1] Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE0YinQRzAF_xTryzc26gWKe1_iQh8VmFolke4Q_I9nR7D8RcY5CChMYFzNHY6XGn6CtdHFj1V62g9mvXS_x1NPPMBAxgPkaHxSqeXto6YdOTaSAknJJOcHfYAu6dtXitO6ppC83lXxDdNXkmwV_yjv12hZmKLMx4ToWaJ7LhOv49PbAKsfrERhXRiuyJ7aItwrDeKsEdgvhtMrsK78TEHEWZ4_TlGD5e0p8mT-4BT3DqWtTU=[7] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYV5b1vRVqTsO_paLswe4mCdQtXS0c9RS17EkViIT4VK5nYyBrZQlV-aH2AAWvw1D_ue_7UXDq4j_Tclejk4D7hwTZ4zofbHN7198z34Bc8qEM1kjWMaAywRCGz4ZwEek3S-0xv4zTDsBWZE875_wrcdLLgi0KTl4FphuSJ5VW_aij0j6R0UzqbXS1E1gNioUN4jPbTsDRc-NxDo5zpOasPvk-A==

Sources

Troubleshooting

Technical Support Center: Optimizing the Preparation of 2-Aminocyclohexane-1-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 2-aminocyclohexane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-aminocyclohexane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the reduction of byproducts and impurities. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminocyclohexane-1-carboxylic acid, and which is most prone to impurity formation?

A1: The most prevalent method for synthesizing 2-aminocyclohexane-1-carboxylic acid is through the Bucherer-Bergs reaction , followed by hydrolysis of the resulting hydantoin intermediate.[1][2][3] This multi-component reaction is efficient but can be susceptible to side reactions if not properly controlled. Another route involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide.[4] The Bucherer-Bergs reaction, while robust, requires careful control of pH, temperature, and stoichiometry to minimize byproduct formation.

Q2: What are the critical parameters to control during the Bucherer-Bergs reaction to ensure high purity of the hydantoin intermediate?

A2: To ensure a high yield and purity of the spirohydantoin intermediate, the following parameters are critical:

  • Reagent Stoichiometry: A molar ratio of approximately 1:2:2 for the ketone, cyanide source (e.g., KCN or NaCN), and ammonium carbonate is recommended to maintain a balanced reaction. An excess of cyanide can lead to unwanted side products.[1]

  • pH Control: The reaction should be maintained at a pH of 8-9. Ammonium carbonate acts as a buffer to achieve this.[1] Conditions that are too alkaline can lead to the degradation of cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1]

  • Temperature: The reaction is typically refluxed in water or an ethanol-water mixture (80-100 °C) to ensure the reaction proceeds to completion.[1] However, excessively high temperatures during subsequent hydrolysis steps can promote impurity formation.[5]

Q3: What are the major impurities I should be looking for in my final 2-aminocyclohexane-1-carboxylic acid hydrochloride product?

A3: The impurity profile can vary depending on the synthetic route and reaction conditions. However, some common impurities include:

  • Unreacted starting materials: Such as the initial ketone.

  • Hydantoin intermediate: Resulting from incomplete hydrolysis.

  • Stereoisomers: Both cis and trans isomers of the final product can be formed, and their ratio is often a critical quality attribute.

  • Gabalactam: A common cyclized byproduct in the synthesis of related compounds like Gabapentin.[6]

  • Side-products from hydrolysis: Such as 1,1-cyclohexanediacetic acid (CDA).[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and purification of 2-aminocyclohexane-1-carboxylic acid hydrochloride.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction - Increase reaction time or temperature within the recommended range (80-100 °C for Bucherer-Bergs).- Ensure efficient stirring to maintain a homogenous reaction mixture.The formation of the hydantoin intermediate and its subsequent hydrolysis are kinetically controlled processes. Insufficient time or temperature will result in a lower conversion rate.
Suboptimal pH - Verify the pH of the reaction mixture is between 8-9 during the Bucherer-Bergs reaction.[1]The nucleophilic addition of cyanide to the ketone is pH-dependent. An incorrect pH can slow down or halt the reaction.[1]
Poor Quality Reagents - Use fresh, high-purity reagents. Ammonium carbonate can decompose over time, and the cyanide source should be of known concentration.The presence of impurities in the starting materials can lead to side reactions, consuming the reactants and lowering the yield of the desired product.
Loss of Product During Workup - Optimize the extraction and crystallization steps. Ensure the pH is correctly adjusted during acid-base extractions to maximize precipitation.[7][8]The solubility of amino acids is highly dependent on pH. Incomplete precipitation during workup is a common cause of yield loss.
Problem 2: Presence of Significant Impurities in the Final Product
Troubleshooting Workflow for Impurity Identification and Reduction

G cluster_0 Impurity Analysis & Identification cluster_1 Troubleshooting Strategy cluster_2 Corrective Actions Impurity_Detected Impurity Detected (e.g., by HPLC, NMR) Identify_Impurity Identify Impurity Structure (e.g., MS, NMR) Impurity_Detected->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Hydantoin Hydantoin Intermediate? Unreacted_SM->Hydantoin No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Isomers Incorrect Isomer Ratio? Hydantoin->Isomers No Optimize_Hydrolysis Optimize Hydrolysis Step (Acid Conc., Temp, Time) Hydantoin->Optimize_Hydrolysis Yes Other_Byproduct Other Byproduct? Isomers->Other_Byproduct No Optimize_Purification Optimize Purification (Recrystallization, Isomer Separation) Isomers->Optimize_Purification Yes Investigate_Side_Reaction Investigate Side Reaction (Modify reaction pathway) Other_Byproduct->Investigate_Side_Reaction Yes

Caption: Troubleshooting workflow for impurity analysis.

Specific Impurity Issues and Solutions
Observed Impurity Potential Cause Recommended Solution Scientific Rationale
Unreacted Ketone Incomplete Bucherer-Bergs reaction.Increase reaction time or temperature. Ensure proper stoichiometry of cyanide and ammonium carbonate.Pushing the reaction equilibrium towards the product side will consume the starting ketone more effectively.
Hydantoin Intermediate Incomplete hydrolysis.Increase the concentration of the acid or base used for hydrolysis, or prolong the hydrolysis time and/or increase the temperature.[5]The hydrolysis of the hydantoin ring is a crucial step that requires sufficiently harsh conditions to proceed to completion.
Cis/Trans Isomers Thermodynamic vs. kinetic control of the reaction or epimerization during workup.The ratio of stereoisomers can sometimes be controlled by the reaction conditions.[9] If a mixture is obtained, separation can be achieved by fractional crystallization or chromatography. Epimerization can sometimes be induced to favor the desired isomer.The formation of different stereoisomers can be influenced by the reaction mechanism and the stability of the intermediates. Post-synthesis epimerization can be a useful tool for enriching the desired isomer.[10]
1,1-Cyclohexanediacetic acid (CDA) A known byproduct of related syntheses, potentially formed under harsh hydrolysis conditions.[5]Optimize the hydrolysis conditions, particularly temperature and acid concentration. A lower temperature and carefully controlled acid concentration may minimize its formation.[5]Harsh acidic conditions can lead to the degradation of the desired product or intermediates into side products like CDA.[5]
Problem 3: Product is an Oil or Sticky Solid and Fails to Crystallize
Potential Cause Recommended Solution Scientific Rationale
Presence of Impurities The presence of even small amounts of impurities can inhibit crystallization.Purify the crude product using a different technique (e.g., column chromatography) before attempting crystallization.[11]
Residual Solvent Incomplete removal of reaction or extraction solvents.Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
Incorrect pH The product may be in a partially ionized state.Carefully adjust the pH of the solution to the isoelectric point of the amino acid before attempting to crystallize the free base, or ensure complete protonation for the hydrochloride salt.

Detailed Protocols

Protocol 1: General Purification of Carboxylic Acids by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.[7][8]

  • Dissolution: Dissolve the crude 2-aminocyclohexane-1-carboxylic acid hydrochloride in a minimal amount of water.

  • Basification: Slowly add a base (e.g., 1M NaOH) to the aqueous solution until the pH is greater than 10. This deprotonates the amine and carboxylic acid groups, making the compound water-soluble as a sodium salt.

  • Extraction of Neutral/Basic Impurities: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral or basic impurities. Repeat the extraction 2-3 times.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the pH is acidic (pH < 2). This will precipitate the 2-aminocyclohexane-1-carboxylic acid hydrochloride.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and then with a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Protocol 2: Recrystallization of 2-Aminocyclohexane-1-Carboxylic Acid Hydrochloride
  • Solvent Selection: Choose a suitable solvent or solvent system. For amino acid hydrochlorides, aqueous ethanol or aqueous isopropanol are often good choices. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Visualizations

Reaction Pathway: Bucherer-Bergs Synthesis

G cluster_0 Bucherer-Bergs Reaction cluster_1 Hydrolysis cluster_2 Final Product Ketone Cyclohexanone Derivative Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + CN⁻, H⁺ Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ Hydantoin Spirohydantoin Aminonitrile->Hydantoin + (NH₄)₂CO₃, Δ Amino_Acid 2-Aminocyclohexane- 1-carboxylic acid Hydantoin->Amino_Acid + H₃O⁺ or OH⁻, Δ HCl_Salt 2-Aminocyclohexane-1-carboxylic acid hydrochloride Amino_Acid->HCl_Salt + HCl

Caption: Key stages in the Bucherer-Bergs synthesis pathway.

References

  • Bucherer–Bergs reaction - Wikipedia. (2023, December 28). Wikipedia. Retrieved March 23, 2026, from [Link]

  • Understanding the Gabapentin Manufacturing Process. (n.d.). Boro Pharm. Retrieved March 23, 2026, from [Link]

  • The Synthesis and Supply Chain of Gabapentin: A Manufacturer's Perspective. (n.d.). Boro Pharm. Retrieved March 23, 2026, from [Link]

  • Afshar, A., Rahimi, M., & Salehi, P. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Retrieved March 23, 2026, from [Link]

  • Szatmári, I., Sillanpää, R., & Fülöp, F. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 240–246. [Link]

  • 2-Aminocyclohexane-1-carboxylic acid hydrochloride(CAS# 5691-19-0 ) - Angene Chemical. (n.d.). Angene Chemical. Retrieved March 23, 2026, from [Link]

  • Wermuth, U. D., Jenkins, I. D., Bott, R. C., Byriel, K. A., & Graham, G. (1996). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 49(10), 1159-1165.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). MDPI. Retrieved March 23, 2026, from [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development. (2024, August 5). ACS Publications. Retrieved March 23, 2026, from [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents. (2008, May 1). Google Patents.
  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • Synthesis of Primary Amines from Carboxylic Acids. (2024, January 15). YouTube. Retrieved March 23, 2026, from [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (2017, August 10). Google Patents.
  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved March 23, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Massachusetts Lowell. Retrieved March 23, 2026, from [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride - NextSDS. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.). IP.com. Retrieved March 23, 2026, from [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). Washington University in St. Louis. Retrieved March 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Solvent Systems for 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride (ACHC·HCl)

Welcome to the Technical Support Center for the extraction and isolation of 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl). As a critical cyclic β-amino acid building block for foldamers and 14-helix pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC·HCl). As a critical cyclic β-amino acid building block for foldamers and 14-helix peptides, ACHC presents unique isolation challenges. Its zwitterionic nature, high polarity, and stereochemical nuances often lead to extraction failures if standard peptide protocols are blindly applied.

This guide provides field-proven troubleshooting strategies, causal explanations for solvent behaviors, and self-validating protocols to ensure high-yield recoveries.

Solvent Compatibility & Partitioning Data

To extract ACHC successfully, you must match the solvent system to the molecule's ionization state. Table 1 summarizes the partitioning behaviors and optimal solvent ratios based on pH and derivatization.

Table 1: Physicochemical States and Optimal Solvent Systems for ACHC

Compound StatepH EnvironmentOptimal Solvents for IsolationPoor Solvents (Anti-solvents)Partitioning StrategyQuantitative Metrics
ACHC·HCl (Salt) Acidic (pH < 2)Water, MethanolAcetone, Diethyl EtherEvaporation & Trituration~30:1 (v/w) Acetone-to-crude ratio[1]
ACHC (Zwitterion) Neutral (pH 6–7)WaterEthanol, ChloroformIsoelectric CrystallizationIsoelectric point precipitation
Boc-ACHC-OH Acidic (pH ~ 2)Ethyl Acetate (EtOAc), DCMWater (when protonated)Liquid-Liquid Extraction3× volume EtOAc extraction[2]
trans-ACHC Oligomers NeutralChloroform (dimers), TFE/MeOHWaterChromatography / Precipitation14-helix formation reduces solubility[2]

Experimental Workflows & Logical Relationships

The most common error in ACHC isolation is attempting a liquid-liquid extraction (LLE) on the hydrochloride salt. The diagram below illustrates the divergent logic required to isolate the free salt versus the N-protected derivative.

Logical workflow for isolating ACHC·HCl vs. Boc-protected ACHC based on pH and solvent partitioning.

Frequently Asked Questions (FAQs)

Q1: Why does liquid-liquid extraction (LLE) fail when trying to isolate ACHC·HCl from an aqueous hydrolysate? A: ACHC·HCl is a highly polar, ionic salt. In aqueous hydrochloric acid, it remains fully ionized. Attempting to extract this salt into organic solvents like ethyl acetate or dichloromethane will fail because the partition coefficient heavily favors the aqueous phase[1]. The causal mechanism dictates that isolation must rely on solvent evaporation rather than biphasic partitioning.

Q2: How do I efficiently remove water from the ACHC·HCl syrup after rotary evaporation? A: Water removal is critical because ACHC·HCl is highly hygroscopic. If rotary evaporation leaves a viscous syrup, it indicates trapped water. Add a co-solvent like toluene to form a low-boiling azeotrope and re-evaporate. Once a semi-solid is achieved, trituration with an anti-solvent like cold acetone will selectively dissolve organic impurities while forcing the ACHC·HCl to crystallize[1].

Q3: How does the stereochemistry of ACHC affect its downstream solvent compatibility? A: While monomeric cis- and trans-ACHC·HCl exhibit similar aqueous solubilities, their behavior diverges when polymerized. trans-ACHC has a strong propensity to fold into a rigid 14-helix secondary structure[2][3]. As the oligomer length increases, solubility in standard organic solvents like chloroform drops dramatically. Hexameric trans-ACHC requires highly polar, hydrogen-bond-disrupting solvents like trifluoroethanol (TFE) or methanol for dissolution[4].

Troubleshooting Guide

Issue 1: Emulsion Formation During Extraction of Boc-Protected ACHC

Symptom: A milky, inseparable layer forms between the aqueous and ethyl acetate phases during LLE. Root Cause: The reaction mixture often contains unreacted ACHC zwitterions and partially deprotonated Boc-ACHC, which act as amphiphilic surfactants, stabilizing the emulsion.

Troubleshooting logic for breaking emulsions during Boc-ACHC liquid-liquid extraction.

Solution: Lower the pH strictly to 2.0 using 12 N HCl[2]. This fully protonates the carboxylic acid moiety, neutralizing the molecule and driving it entirely into the ethyl acetate phase. Wash the organic layer with saturated brine (NaCl) to increase the ionic strength of the aqueous phase, which breaks the emulsion via the "salting-out" effect.

Issue 2: Co-precipitation of Inorganic Salts with ACHC·HCl

Symptom: The isolated ACHC·HCl powder yields an abnormally high mass or fails elemental analysis. Root Cause: Neutralizing a reaction mixture with NaOH and then re-acidifying with HCl generates large amounts of NaCl, which co-precipitates during water evaporation. Solution: Desalt the mixture using cation-exchange chromatography (e.g., strongly acidic Dowex resin). Load the aqueous mixture, wash with distilled water to elute inorganic anions and neutral impurities, and then elute the ACHC using dilute aqueous ammonia. Re-acidify the pure fractions with HCl and evaporate[3].

Self-Validating Methodologies

Protocol A: Isolation of ACHC·HCl via Acidic Hydrolysis and Trituration

This protocol is designed for the isolation of the unprotected hydrochloride salt from aqueous mixtures.

  • Hydrolysis: Dissolve the precursor (e.g., N-benzoyl-ACHC or cyclohexane β-lactam) in 6 N aqueous HCl. Stir at 120 °C for 48 hours[5].

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the aqueous solvent under reduced pressure (water bath at 50 °C) until a thick syrup is obtained.

  • Azeotropic Drying (Causality Step): Add 20 mL of toluene to the syrup and evaporate to dryness. Why? Toluene forms a low-boiling azeotrope with water, stripping away residual moisture that prevents crystallization. Repeat this step twice.

  • Trituration: Suspend the resulting crude residue in a large excess (approx. 30:1 volume ratio) of cold acetone[1]. Stir vigorously for 30 minutes. Why? Acetone dissolves organic byproducts but acts as a strict anti-solvent for the highly polar ACHC·HCl salt.

  • Filtration & Self-Validation: Filter the suspension under vacuum.

    • Verification Check: The product must collect as a free-flowing, colorless to white crystalline solid. If the solid is sticky or gummy, water is still present; you must repeat the toluene azeotrope and acetone wash.

  • Drying: Dry the filter cake in a vacuum oven at 50 °C to a constant weight.

Protocol B: Liquid-Liquid Extraction of N-Boc-ACHC

This protocol is designed for isolating the lipophilic N-protected derivative.

  • Reaction Quench: Following Boc protection in dioxane/water with K2CO3, cool the reaction mixture to 0 °C in an ice bath[2].

  • Acidification (Causality Step): Slowly add 12 N HCl dropwise until the pH reaches exactly 2.0. Why? This protonates the carboxylate group, rendering the Boc-ACHC electronically neutral and lipophilic, allowing it to cross into the organic phase.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer two more times with fresh EtOAc[2].

  • Washing & Drying: Combine the organic layers and wash once with saturated brine. Dry over anhydrous Na2SO4.

  • Concentration & Self-Validation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator.

    • Verification Check: A tan or off-white solid should precipitate as the solvent is removed, confirming the successful extraction and isolation of the protected amino acid[2].

References

  • [2] Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society. URL:

  • [5] Synthesis of Chiral Thiourea-Thioxanthone Hybrids. Thieme E-Books & E-Journals. URL:

  • [1] Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. URL:

  • [4] Metal-induced aggregation of β-peptides on membrane surfaces. eDiss, Georg-August-University Göttingen. URL:

  • [3] The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. URL:

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization in 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling 2-aminocyclohexane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-aminocyclohexane-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable, conformationally constrained β-amino acid. Maintaining stereochemical integrity is paramount for the biological activity and regulatory approval of novel therapeutics. This document provides in-depth, field-proven insights into the causes of racemization and offers robust strategies and protocols to ensure the enantiopurity of your compounds.

Section 1: Understanding the Core Problem: The Mechanism of Racemization

This section addresses the fundamental chemical principles behind the loss of stereochemical integrity during common synthetic operations.

Q1: What is racemization, and why is it a critical issue for 2-aminocyclohexane-1-carboxylic acid?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral molecules like 2-aminocyclohexane-1-carboxylic acid, the specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets such as enzymes and receptors. The "wrong" enantiomer can be inactive or, in some cases, cause undesirable side effects.[2] Therefore, preventing racemization is not just a matter of chemical purity but a fundamental requirement for synthesizing safe and effective pharmaceutical agents.

Q2: What is the primary chemical mechanism that leads to racemization during coupling reactions?

The most common pathway for racemization during amide bond formation (e.g., peptide coupling) is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This process occurs in several steps:

  • Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the planar oxazolone ring.

  • Deprotonation: The hydrogen atom on the chiral α-carbon of the oxazolone is now significantly acidic. In the presence of a base, this proton can be easily removed, forming a planar, achiral enolate intermediate.[1][4]

  • Reprotonation/Nucleophilic Attack: When this achiral intermediate is reprotonated or attacked by the amine nucleophile (like 2-aminocyclohexane-1-carboxylic acid), it can happen from either face of the planar ring, resulting in a mixture of both L- and D-isomers in the final product.[1]

The risk of racemization is considerably higher when the N-protecting group is an acyl type (e.g., from a preceding amino acid in a peptide chain) compared to urethane-type protecting groups (e.g., Fmoc, Boc, Z), which are more resistant to oxazolone formation.[4]

RacemizationMechanism cluster_0 Chiral Pathway cluster_1 Racemization Pathway cluster_2 Products A N-Protected Amino Acid (Chiral) B Activated Intermediate (Chiral) A->B  Coupling  Reagent C 5(4H)-Oxazolone (Chiral but prone to racemization) B->C Intramolecular Cyclization E Desired Diastereomer B->E + Amine (Fast Coupling) D Achiral Enolate Intermediate (Loss of Stereochemistry) C->D + Base - H⁺ D->C + H⁺ F Undesired Diastereomer (Racemic Product) D->F + Amine (Attack on Achiral Intermediate) Workflow cluster_parallel_prep cluster_parallel_cool start Start prep_A Flask A: Dissolve Fmoc-AA-OH (1.05 eq), HATU (1.0 eq), HOAt (1.0 eq) in anhydrous DMF. start->prep_A prep_B Flask B: Dissolve Amino Acid Ester HCl (1.0 eq) in anhydrous DMF. start->prep_B cool Cool both flasks to 0 °C (Ice Bath) prep_A->cool prep_B->cool add_base Add NMM (1.05 eq) to Flask B. Stir for 5 min. cool->add_base preactivate Stir Flask A for 5-10 min (Pre-activation) cool->preactivate combine Transfer solution from Flask B to Flask A dropwise. add_base->combine preactivate->combine react Stir reaction at 0 °C for 2-4 hours. Monitor by LC-MS. combine->react workup Aqueous Workup (e.g., dilute with EtOAc, wash with aq. NaHCO₃, brine) react->workup purify Purify by Flash Chromatography workup->purify end End purify->end

Workflow for a Racemization-Resistant Coupling.

Methodology:

  • Preparation: In a round-bottom flask (Flask A) under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-protected amino acid (1.05 equiv.), HATU (1.0 equiv.), and HOAt (1.0 equiv.) in anhydrous DMF. In a separate flask (Flask B), dissolve the 2-aminocyclohexane-1-carboxylic acid ester hydrochloride (1.0 equiv.) in anhydrous DMF.

  • Cooling: Cool both flasks to 0 °C in an ice-water bath.

  • Neutralization: To Flask B, add N-methylmorpholine (NMM) (1.05 equiv.) dropwise. Stir the solution for 5 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Pre-activation: Allow Flask A to stir at 0 °C for 5-10 minutes. This pre-activation step ensures the formation of the reactive HOAt ester before the introduction of the amine nucleophile.

  • Coupling: Slowly transfer the contents of Flask B into Flask A via cannula or a dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by LC-MS or TLC (typically complete within 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude dipeptide derivative by flash column chromatography on silica gel.

Protocol 2: Determination of Diastereomeric Excess via Chiral HPLC

Verifying the stereochemical purity of your product is a critical final step.

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for amino acid derivatives. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns.

  • Method Development:

    • Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10) with a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) if the compound has a free carboxylic acid, or a basic modifier like 0.1% Diethylamine (DEA) for free amines.

    • Run the sample isocratically at a flow rate of 0.5-1.0 mL/min.

    • If the diastereomers do not resolve, systematically vary the percentage of the alcohol modifier (isopropanol or ethanol).

  • Analysis: Once baseline separation is achieved, integrate the peak areas of the two diastereomers. The diastereomeric excess (d.e.) is calculated as:

    • d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References
  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. BenchChem Technical Guides.
  • Zhang, Q., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
  • Wang, X., et al. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science.
  • Valu, M. B., & Singh, M. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals.
  • Luxembourg Bio Technologies. (n.d.).
  • Richards, J. P., & Williams, C. M. (2021). Racemization in Drug Discovery. Expert Opinion on Drug Discovery.

Sources

Reference Data & Comparative Studies

Validation

Engineering Structural Rigidity in Foldamers: A Comparative Guide to 2-ACHC HCl and ACPC

In the realm of peptidomimetics, controlling the three-dimensional architecture of synthetic oligomers—foldamers—is paramount. For drug development professionals, the goal is to design molecules that resist proteolytic d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptidomimetics, controlling the three-dimensional architecture of synthetic oligomers—foldamers—is paramount. For drug development professionals, the goal is to design molecules that resist proteolytic degradation while selectively engaging complex protein-protein interactions (PPIs). As an Application Scientist specializing in peptide engineering, I frequently evaluate cyclic β-amino acids to enforce specific, rigid secondary structures. Two of the most powerful building blocks for this purpose are trans-2-aminocyclohexanecarboxylic acid (ACHC) and trans-2-aminocyclopentanecarboxylic acid (ACPC) .

This guide dissects the mechanistic causality behind their structural rigidity, objectively compares their geometric performance, and provides self-validating experimental protocols for their successful integration into peptide synthesis.

Mechanistic Causality: The Role of Ring Constraints

The fundamental difference between ACHC and ACPC lies in their cycloalkane ring size, which strictly dictates the torsion angles ( θ and ϕ ) available to the β-amino acid backbone. This preorganization is the primary driver of foldamer secondary structure[1].

  • 2-ACHC HCl (6-Membered Ring): The cyclohexane ring strongly prefers a rigid chair conformation. When the amino and carboxyl groups are in the trans configuration (diequatorial), the C α -C β bond is locked in a gauche conformation ( θ≈60∘ ). This precise preorganization forces the oligomer to adopt a 14-helix , characterized by 14-membered hydrogen-bonded rings between the C=O(i) and H-N(i-2) residues[2].

  • ACPC (5-Membered Ring): The cyclopentane ring adopts an envelope or half-chair conformation. While slightly more flexible than the cyclohexane chair, it remains highly constrained compared to acyclic β-amino acids. This specific geometric constraint shifts the preferred hydrogen bonding pattern, driving the formation of a 12-helix , defined by interwoven 12-membered ring hydrogen bonds[3].

G ACHC trans-ACHC (6-Membered Ring) DihedralACHC Restricted θ, φ Angles (Chair Conformation) ACHC->DihedralACHC ACPC trans-ACPC (5-Membered Ring) DihedralACPC Restricted θ, φ Angles (Envelope Conformation) ACPC->DihedralACPC Helix14 14-Helix Formation (14-Atom H-Bond Ring) DihedralACHC->Helix14 Helix12 12-Helix Formation (12-Atom H-Bond Ring) DihedralACPC->Helix12

Mapping cyclic β-amino acid ring constraints to specific helical foldamer formations.

Quantitative Comparison of Structural Parameters

To objectively select between ACHC and ACPC, researchers must align the geometric parameters of the resulting helices with the spatial requirements of their target pharmacophore. The 14-helix presents a wider, more tightly wound cylinder, whereas the 12-helix is slightly more extended.

Structural Property2-ACHC HCl (trans-ACHC)ACPC (trans-ACPC)
Ring Structure 6-membered (Cyclohexane)5-membered (Cyclopentane)
Predominant Ring Conformation ChairEnvelope / Half-chair
Induced Secondary Structure 14-Helix12-Helix
Hydrogen Bond Pattern C=O(i) H-N(i-2)C=O(i) H-N(i+3)
Atoms in H-Bond Ring 1412
Residues per Turn ~3.0~2.5
Helical Pitch ~5.4 Å~5.6 Å
Proteolytic Stability Exceptionally HighExceptionally High

Experimental Workflows: Synthesis and Validation

Working with sterically hindered cyclic β-amino acids requires optimized protocols. Standard room-temperature Solid-Phase Peptide Synthesis (SPPS) often fails due to the severe steric bulk of the cycloalkane rings. The following self-validating system ensures both high-yield synthesis and rigorous structural confirmation.

Workflow SPPS 1. Microwave-Assisted SPPS (HATU/DIEA) Cleavage 2. TFA Cleavage & Global Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification Cleavage->Purification Validation 4. CD Spectroscopy Structural Validation Purification->Validation

Self-validating workflow for synthesizing and verifying cyclic β-peptide foldamers.

Protocol 1: Microwave-Assisted SPPS of Cyclic β-Peptides

Causality: The steric bulk of the cyclohexane and cyclopentane rings severely hinders nucleophilic attack during coupling. Microwave irradiation provides the necessary kinetic energy to overcome this activation barrier, preventing deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure to suppress aspartimide formation. Microwave at 75°C for 3 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • Causality: HATU is selected over HBTU because its 7-azabenzotriazole moiety significantly accelerates the coupling of sterically hindered amines.

    • Prepare a solution of Fmoc-ACHC-OH or Fmoc-ACPC-OH (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIEA (1.0 mmol, 10 eq) in DMF.

    • Add to resin and microwave at 75°C for 10 minutes. For consecutive cyclic β-amino acids, perform a double coupling.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the crude peptide in cold diethyl ether and lyophilize.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Validation

Causality: CD spectroscopy is the definitive tool for validating that the synthesized foldamer has adopted the intended rigid helical structure in solution, as 12-helices and 14-helices exhibit distinct, non-overlapping far-UV signatures.

  • Sample Preparation: Dissolve the purified β-peptide in spectroscopy-grade methanol or a biologically relevant aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50–100 µM.

  • Data Acquisition: Use a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm at a scanning speed of 50 nm/min, averaging at least 3 accumulations to improve the signal-to-noise ratio.

  • Spectral Analysis:

    • ACHC Validation: A successfully folded 14-helix is validated by a characteristic deep minimum near 214 nm [3].

    • ACPC Validation: A successfully folded 12-helix is confirmed by a distinct minimum near 205 nm and a maximum near 225 nm [3].

Application Insights: Stability and Targeting

Incorporating ACHC or ACPC into a peptide backbone fundamentally alters its biological profile. Because natural proteases have evolved to recognize the precise geometry and hydrogen-bonding networks of α -peptides, the unnatural backbone and rigid dihedral angles of β-peptide foldamers render them nearly impervious to enzymatic degradation[4].

Furthermore, the predictable display of side chains along the 14-helix (via ACHC) or 12-helix (via ACPC) allows for the precise spatial mimicking of α -helical domains involved in critical PPIs. For instance, ACHC-based 14-helices have been successfully engineered to target the p53/MDM2 interaction and HIV gp41-mediated fusion with sub-micromolar affinities, demonstrating the immense therapeutic potential of these rigidified scaffolds[2].

References

  • Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Unnatural helical peptidic foldamers as protein segment mimics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride

This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of 2-aminocyclohexane-1-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of 2-aminocyclohexane-1-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Introduction: The Analytical Imperative for 2-Aminocyclohexane-1-carboxylic Acid

2-Aminocyclohexane-1-carboxylic acid (ACHC) is a cyclic β-amino acid, a structural motif of interest in peptide and medicinal chemistry. Its constrained cyclic structure can impart unique conformational properties to peptides, making it a valuable building block in drug design.[1] The hydrochloride salt form is often used to improve solubility and stability.

Accurate and precise quantification of 2-aminocyclohexane-1-carboxylic acid hydrochloride is critical for pharmacokinetic studies, formulation development, and quality control. Mass spectrometry (MS), with its inherent sensitivity and selectivity, is the premier analytical tool for this purpose. However, any analytical method destined for regulatory submission or critical decision-making must be rigorously validated to prove it is "fit for purpose."[2][3] This guide will compare and detail the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry gold standard, and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative.

The foundation of any validation rests upon established regulatory frameworks. The International Council for Harmonisation (ICH) Q2(R2) guideline and the US Food and Drug Administration's (FDA) Bioanalytical Method Validation (BMV) guidance provide the essential architecture for this process.[2][3][4][5][6] These guidelines emphasize that validation is not a one-time event but a continuous process throughout the method's lifecycle.[7]

The Validation Framework: A Logic-Driven Approach

Before delving into specific techniques, it's crucial to understand the logical flow of a comprehensive method validation. The process is designed to systematically test every aspect of the analytical method to ensure its reliability.

G cluster_0 Phase 1: Method Development & Optimization cluster_2 Phase 3: Application & Lifecycle Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Defines 'Fit for Purpose' Spec Specificity & Selectivity ATP->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LODLOQ LOD & LOQ AccPrec->LODLOQ Stab Stability LODLOQ->Stab Robust Robustness Stab->Robust Sample Study Sample Analysis Robust->Sample Lifecycle Continuous Monitoring & Re-validation Sample->Lifecycle G Start Plasma Sample + SIL Internal Standard Prep Protein Precipitation (Acetonitrile) Start->Prep Centrifuge Centrifugation Prep->Centrifuge Inject Inject Supernatant Centrifuge->Inject LC HILIC Separation Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Parent -> Fragment) MS->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant

Sources

Validation

Purity determination of 2-aminocyclohexane-1-carboxylic acid hydrochloride using LC-MS

Unveiling the Purity of Unnatural Amino Acids: A Comparative Guide to 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Analysis via LC-MS As a Senior Application Scientist, I frequently encounter the analytical bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Purity of Unnatural Amino Acids: A Comparative Guide to 2-Aminocyclohexane-1-carboxylic Acid Hydrochloride Analysis via LC-MS

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by unnatural cyclic β -amino acids like 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC). ACHC is a potent helix-inducing building block utilized in advanced foldamer and peptide synthesis[1]. However, its lack of a native UV chromophore and high polarity render traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) highly ineffective without cumbersome derivatization steps[2].

This guide objectively evaluates the performance of Direct Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-LC-MS) against traditional derivatization-based alternatives. By examining the causality behind chromatographic behavior and ionization efficiency, we establish a self-validating workflow for the rigorous purity determination of ACHC.

The Analytical Challenge & Methodological Strategy

ACHC is an aliphatic, cyclic amino acid. The absence of conjugated π -systems means it does not absorb UV light above 210 nm, a region where mobile phase solvents heavily interfere[2]. Furthermore, its zwitterionic nature at physiological pH makes it poorly retained on standard C18 reversed-phase columns.

To overcome this, scientists have two primary avenues:

  • Direct Analysis via HILIC-LC-MS: Leverages the molecule's high polarity for retention and its ionizable amine group for Electrospray Ionization (ESI)[3][4].

  • Pre-column Derivatization: Reacting the primary amine with reagents like FMOC-Cl or Urea to add a hydrophobic chromophore, enabling RP-HPLC-UV or RP-LC-MS[5][6].

DecisionTree Start ACHC Sample (Highly Polar, No Chromophore) Q1 Derivatization Desired? Start->Q1 HILIC Direct HILIC-LC-MS (High Sensitivity, Fast Prep) Q1->HILIC No (Direct Analysis) Deriv Pre-column Derivatization (FMOC-Cl / Urea) Q1->Deriv Yes (Add Chromophore) RP_UV RP-HPLC-UV (Low Sensitivity, High Interference) Deriv->RP_UV UV Detection RP_MS RP-LC-MS (High Sensitivity, Long Prep) Deriv->RP_MS MS Detection

Decision matrix for ACHC analytical workflows based on derivatization and detection needs.

Performance Comparison: Direct LC-MS vs. Alternatives

To objectively compare these approaches, we evaluated them across key performance indicators (KPIs) critical for drug development and quality control.

Table 1: Quantitative Performance Comparison for ACHC Purity Determination

ParameterDirect HILIC-ESI-MSFMOC-Derivatization RP-HPLC-UVDerivatization GC-MS (Silylation)
Sample Prep Time < 10 mins (Dilute & Shoot)60-90 mins (Reaction + Quench)> 120 mins (Dry + Derivatize)
Run Time per Sample 10-15 mins25-30 mins30-40 mins
Limit of Detection (LOD) 1-5 ng/mL (High Sensitivity)500-1000 ng/mL10-50 ng/mL
Specificity Excellent (m/z & fragmentation)Moderate (Retention time only)High (EI fragmentation library)
Artifact Generation LowHigh (Reagent peaks, side reactions)High (Incomplete silylation)

Scientific Verdict: Direct HILIC-LC-MS is the superior choice[4]. Derivatization techniques, while accessible, introduce kinetic variables. Incomplete derivatization or the degradation of the FMOC-ACHC derivative can falsely represent the purity of the active pharmaceutical ingredient (API), violating the principles of a self-validating assay[6]. HILIC-LC-MS analyzes the native molecule, eliminating derivatization-induced artifacts[3].

Deep Dive: Direct HILIC-ESI-MS Methodology

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and specific buffer controls, we ensure that any signal suppression from the sample matrix is mathematically normalized.

Causality in Method Design:

  • Stationary Phase: A zwitterionic or amide-based HILIC column is selected. The highly polar stationary phase retains a water-enriched layer. ACHC partitions between the acetonitrile-rich mobile phase and this aqueous layer[7].

  • Mobile Phase Additives: 10 mM Ammonium formate adjusted to pH 3.0 with formic acid. Why? At pH 3.0, the carboxylic acid group of ACHC ( pKa​≈4 ) is partially protonated, while the amine ( pKa​≈10 ) is fully protonated. This single positive charge ensures strong retention on the HILIC phase and optimal ionization efficiency in the positive ESI mode[4]. Ammonium formate is volatile, preventing the ion source fouling that would occur with non-volatile phosphate buffers.

HILICWorkflow Prep Sample Prep Dilute in 90% ACN Spike 13C-IS HILIC HILIC Column Partitioning into Aqueous Layer Prep->HILIC ESI ESI Source (+) Desolvation & Protonation [M+H]+ HILIC->ESI MS Mass Analyzer Quadrupole/TOF m/z Isolation ESI->MS Data Data Analysis Ratio: Native/IS Calculate Purity MS->Data

Self-validating HILIC-ESI-MS workflow for ACHC, from sample preparation to data analysis.

Step-by-Step Protocol:

  • Sample Preparation (Dilute-and-Shoot):

    • Accurately weigh 1.0 mg of ACHC hydrochloride sample.

    • Dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock.

    • Dilute the stock 1:100 in the initial mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0) to achieve a 10 µg/mL working concentration.

    • Self-Validation Step: Spike the working solution with 1 µg/mL of a stable isotope-labeled internal standard (e.g., D4​ -ACHC or 13C -ACHC) to control for matrix effects.

  • Chromatographic Separation:

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent[4].

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

    • Gradient: Start at 100% B, hold for 2 mins, ramp to 50% B over 8 mins, return to 100% B to re-equilibrate. Causality: Starting with high organic content forces the polar ACHC to partition into the stationary water layer. Increasing the aqueous phase (Mobile Phase A) disrupts this partitioning, eluting the compound[8].

  • Mass Spectrometry Detection (ESI+):

    • Operate the MS in Positive Electrospray Ionization mode.

    • Monitor the protonated precursor ion [M+H]+ at m/z 144.1 (ACHC free base exact mass is ~143.1 Da).

    • For tandem MS (MS/MS) purity confirmation, monitor the primary transition (e.g., m/z 144.1 m/z 98.1, corresponding to the loss of formic acid/water)[8].

  • System Suitability and Purity Calculation:

    • Inject a blank (Mobile Phase + IS) to verify zero carryover.

    • Determine the purity by comparing the Peak Area Ratio (ACHC / IS) of the sample against a highly purified reference standard calibration curve.

Alternative Approach: Pre-column Derivatization RP-LC-MS

If a HILIC column is unavailable, derivatization followed by Reversed-Phase LC-MS is a viable, albeit more complex, alternative. Reacting ACHC with Urea to form a carbamoyl amino acid derivative improves hydrophobicity and RP-column retention[6].

Protocol Highlights:

  • Mix 50 µL of the ACHC sample with 50 µL of 0.1 M Urea solution.

  • Incubate at 85∘C for 30 minutes to ensure quantitative conversion[6].

  • Analyze via C18 RP-LC-MS using a standard Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Caution: The kinetic efficiency of the derivatization must be strictly monitored. Any incomplete reaction will manifest as a false impurity or an underestimation of API purity.

Conclusion

For the rigorous purity determination of 2-aminocyclohexane-1-carboxylic acid hydrochloride, Direct HILIC-ESI-MS stands as the gold standard. By eliminating derivatization, it removes chemical artifacts and provides a true representation of the sample's composition. The strategic use of low-pH volatile buffers ensures optimal ionization and chromatographic resolution, creating a robust, self-validating analytical method suitable for stringent pharmaceutical quality control.

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Comparative

Biological activity comparison of cis and trans 2-aminocyclohexane-1-carboxylic acid

Biological Activity & Structural Dynamics of cis- vs. trans-2-Aminocyclohexane-1-carboxylic Acid (ACHC) The integration of alicyclic β-amino acids into peptidomimetics has fundamentally transformed the landscape of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity & Structural Dynamics of cis- vs. trans-2-Aminocyclohexane-1-carboxylic Acid (ACHC)

The integration of alicyclic β-amino acids into peptidomimetics has fundamentally transformed the landscape of drug discovery, offering unprecedented control over secondary structure and proteolytic stability. Among these building blocks, 2-aminocyclohexane-1-carboxylic acid (ACHC) stands out as a powerful conformational constraint. However, the biological activity and structural dynamics of ACHC are entirely dictated by its stereochemistry. This guide provides an in-depth comparative analysis of cis- and trans-ACHC, exploring how their distinct torsional preferences translate into divergent biological applications, from protein-protein interaction (PPI) inhibitors to metal-coordinating therapeutics.

Conformational Causality: The Structural Engine of Activity

The utility of ACHC lies in the restricted rotation around the Cα-Cβ bond, imposed by the rigid cyclohexane ring. The stereochemistry of the amino and carboxylate groups dictates the accessible torsion angles, which in turn programs the macroscopic folding of the peptide.

  • trans-ACHC (Diequatorial Constraint): In trans-ACHC, the amino and carboxylate groups strongly prefer a diequatorial orientation to minimize steric clash. This rigid geometry locks the backbone torsion angles, making trans-ACHC an exceptionally strong promoter of the 14-helix in β-peptide homooligomers[1]. The 14-helix is defined by a highly stable 14-membered-ring hydrogen bond between the backbone carbonyl oxygen and the amide proton of the second residue toward the N-terminus[1].

  • cis-ACHC (Axial-Equatorial Flexibility): Conversely, cis-ACHC features an axial-equatorial substitution pattern. This allows for two favored gauche conformations about the Cα-Cβ bond with torsion angles of opposite signs[2]. As a result, cis-ACHC homooligomers tend to adopt extended conformations in solution, while heterooligomers (e.g., alternating cis-ACHC and α-amino acids) form distinct 11/9-helices or 10/12-helices depending on the sequence[2][3].

ACHC_Mechanism ACHC 2-Aminocyclohexane-1-carboxylic acid (ACHC) Trans trans-ACHC (Diequatorial Preference) ACHC->Trans Cis cis-ACHC (Axial-Equatorial Preference) ACHC->Cis H14 14-Helix Formation (β-Peptide Homooligomers) Trans->H14 Rigid Torsion Ext Extended / 11/9-Helix (Heterooligomers) Cis->Ext Alternate Torsion Bio1 p53-hDM2 Inhibition (Protease Resistant) H14->Bio1 α-Helix Mimicry Bio2 Enhanced Cu(II) Binding (Conformational Flexibility) Ext->Bio2 Metal Coordination

Figure 1: Structural causality linking ACHC stereochemistry to biological function.

Comparative Biological Applications

The divergent structural preferences of cis- and trans-ACHC dictate their specific roles in biological systems and therapeutic development.

Protein-Protein Interaction (PPI) Inhibition The rigid 14-helix promoted by trans-ACHC is highly effective at mimicking the spatial presentation of natural α-helices. This property has been leveraged to design cell-permeable β-peptide inhibitors of the p53-hDM2 complex[4]. The trans-ACHC scaffold presents a precise "epitope face" that interacts directly with hDM2, while its unnatural backbone confers virtually complete resistance to proteolytic degradation—a critical advantage over native α-peptides in therapeutic applications[4].

Receptor Antagonism and Small Molecule Design Cycloalkyl carboxylic acids, including ACHC derivatives, are potent moieties in small-molecule receptor antagonists. In the optimization of LFA-1 antagonists for dry eye disease (e.g., Lifitegrast analogs), the incorporation of cycloalkyl groups enhances inhibitory activity[5]. The carboxylic acid moiety coordinates directly with Mg2+ ions in the LFA-1 active site, while the ring size and stereochemistry fine-tune the binding affinity within the hydrophobic pocket[5].

Transition Metal Complexation The stereochemistry of ACHC profoundly impacts its ability to coordinate metal ions, which is highly relevant for metalloenzyme mimicry and radiopharmaceutical design. Studies utilizing CW/pulsed EPR and DFT calculations demonstrate that cis-ACHC dipeptides exhibit considerably higher formation constants for Copper(II) complexes than their trans counterparts[6]. The causality is purely conformational: only the equatorial-equatorial conformer of trans-ACHC can bind Cu(II), whereas both equatorial-axial conformers of the cis isomer are structurally capable of tridentate coordination[6].

Quantitative & Structural Comparison

To facilitate rational design, the following table summarizes the key physicochemical and biological parameters of the two stereoisomers.

Parametertrans-ACHCcis-ACHC
Stereochemical Configurations (1R,2R) or (1S,2S)(1R,2S) or (1S,2R)
Dominant Ring Conformation DiequatorialAxial-Equatorial
Primary Secondary Structure 14-helix (homooligomers)[1]Extended / 11/9-helix (heterooligomers)[2][3]
Proteolytic Stability Exceptionally High[4]Exceptionally High
Key Biological Application PPI Inhibitors (α-helix mimicry)[4]Receptor Antagonists / Foldamers[5]
Cu(II) Binding Affinity Lower (Restricted coordination)[6]Higher (Flexible coordination)[6]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and structural verification of ACHC-based peptidomimetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of ACHC Foldamers Objective: Synthesize a protease-resistant β-peptide incorporating trans-ACHC.

  • Resin Preparation & Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 45 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites to bulky amino acids.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Perform a Kaiser test; a deep blue color confirms the presence of free primary amines.

  • Sterically Hindered Coupling: Pre-activate Fmoc-trans-ACHC-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes, then add to the resin for 2 hours. Causality: The alicyclic cyclohexane ring imposes severe steric hindrance. HATU is required to generate a highly reactive HOAt ester, driving the amidation forward efficiently and preventing epimerization.

  • Coupling Validation: Repeat the Kaiser test. A yellow/colorless result validates complete coupling. If the resin remains blue, perform a second coupling cycle before proceeding.

  • Cleavage and Global Deprotection: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether.

  • Mass Validation: Centrifuge the precipitate, dissolve in H2O/MeCN, and analyze via LC-MS. Validation: The observed mass must match the theoretical exact mass of the designed foldamer before proceeding to structural assays.

Protocol B: Circular Dichroism (CD) Validation of Helical Folding Objective: Confirm the formation of the 14-helix in trans-ACHC oligomers.

  • Sample Preparation: Dissolve the purified β-peptide in spectroscopic-grade methanol to a final concentration of 50 µM. Causality: Methanol stabilizes secondary structures in short oligomers and provides a clear UV window down to 190 nm. Avoid high peptide concentrations to prevent self-aggregation, which distorts the CD signal.

  • Spectral Acquisition: Transfer the sample to a 0.1 cm path-length quartz cuvette. Using a spectropolarimeter, scan from 260 nm down to 190 nm at 25°C, averaging 3 accumulations.

  • Data Interpretation & Validation: Analyze the molar ellipticity. Validation: A successful trans-ACHC 14-helix will display a characteristic CD signature featuring a pronounced minimum near 214 nm[1]. Deviation from this signature indicates an extended or unstructured conformation, prompting a redesign of the sequence.

Sources

Validation

Validating the Enantiomeric Excess of 2-Aminocyclohexane-1-Carboxylic Acid Hydrochloride: A Comparative Analytical Guide

Executive Summary The cyclic β -amino acid 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC) is a foundational building block in the design of foldamers and peptidomimetic therapeutics. Because the rigid cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclic β -amino acid 2-aminocyclohexane-1-carboxylic acid hydrochloride (ACHC) is a foundational building block in the design of foldamers and peptidomimetic therapeutics. Because the rigid cyclohexane ring strongly dictates the formation of stable 14-helical secondary structures, the absolute enantiomeric purity of the ACHC monomer is non-negotiable[1]. This guide provides a critical comparison of analytical modalities for validating the enantiomeric excess (ee) of ACHC, establishing Direct Chiral High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) as the superior, self-validating methodology over traditional Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) techniques.

The Analytical Challenge: Causality in Method Selection

Analyzing ACHC presents two distinct physicochemical hurdles:

  • Zwitterionic Polarity: As a hydrochloride salt of a β -amino acid, ACHC exists as a highly polar zwitterion in aqueous environments. This makes traditional reversed-phase retention difficult and complicates phase-transfer derivatization.

  • Lack of a Chromophore: Unlike aromatic amino acids (e.g., phenylalanine), the aliphatic cyclohexane backbone of ACHC lacks a π -electron system. Consequently, standard UV detection at 254 nm is impossible, and low-wavelength UV (200–210 nm) suffers from severe baseline drift and solvent interference.

These properties dictate that any chosen analytical method must either alter the molecule's fundamental structure (via derivatization) or employ specialized detection mechanisms (like ELSD, CAD, or Mass Spectrometry)[2].

Comparative Modality Analysis

Direct Chiral HPLC-ELSD (The Gold Standard)

Using macrocyclic antibiotic Chiral Stationary Phases (CSPs), specifically Teicoplanin (e.g., Chirobiotic T), allows for the direct resolution of underivatized ACHC[3].

  • The "Why": Teicoplanin possesses 20 chiral centers and a unique geometry comprising a hydrophobic basket and multiple hydrogen-bonding/ionic sites. Operating in a hydro-organic mobile phase allows the zwitterionic ACHC to interact directly with the CSP's amine and carboxylic acid groups. This eliminates the need for sample derivatization, preserving the native stereochemistry of the sample.

Chiral GC-MS (Chirasil-Val CSP)

Gas chromatography utilizing a chiral valine-diamide phase (Chirasil-Val) offers exceptional theoretical plate counts and mass spectral confirmation.

  • The "Why it Fails": ACHC is non-volatile. GC analysis requires a double-derivatization step—typically esterification of the carboxylic acid (e.g., using acidified methanol) followed by acylation of the amine (e.g., using trifluoroacetic anhydride). The application of heat and strong acids/bases during derivatization introduces a significant risk of epimerization at the C2 chiral center, potentially yielding artificially depressed ee values.

1 H-NMR with Chiral Derivatizing Agents (CDAs)

Reacting ACHC with Mosher's acid chloride (MTPA-Cl) generates diastereomeric amides that exhibit distinct chemical shifts in NMR spectroscopy.

  • The "Why it is Limited": While excellent for determining absolute configuration, NMR lacks the dynamic range required for stringent quality control. Quantifying a minor enantiomer at <1% abundance is heavily obscured by baseline noise and overlapping coupling signals, making it insufficient for validating ee >99% .

Quantitative Performance Comparison

ParameterDirect Chiral HPLC-ELSDChiral GC-MS 1 H-NMR (Mosher's)
Target Analyte State Underivatized ZwitterionVolatile DerivativeDiastereomeric Amide
Primary Chiral Selector Teicoplanin CSPChirasil-Val CSPMTPA-Cl (Pre-column)
Resolution ( Rs​ ) >1.5 (Baseline) >2.0 N/A (Spectral separation)
LOD for Minor Enantiomer ∼0.05% ∼0.1% ∼2.0%
Sample Prep Time <5 minutes 2−4 hours 1−2 hours
Risk of Racemization Zero High (During heating)Low to Moderate

Decision Workflow & Mechanistic Pathways

To ensure scientific integrity, the selection of the analytical workflow must be driven by the need to prevent artifactual racemization.

Workflow Start ACHC HCl Sample Decision Requires rapid, direct analysis without derivatization? Start->Decision Prep_HPLC Dissolve in mobile phase (MeOH/H2O) Decision->Prep_HPLC Yes (Preferred) Prep_GC Double Derivatization (Esterification + Acylation) Decision->Prep_GC No, trace impurity ID Prep_NMR Chiral Derivatizing Agent (MTPA-Cl) Decision->Prep_NMR No, absolute config ID HPLC Chiral HPLC-ELSD (Teicoplanin CSP) GC Chiral GC-MS (Chirasil-Val CSP) NMR 1H-NMR (Mosher's Derivatization) Prep_HPLC->HPLC Prep_GC->GC Prep_NMR->NMR

Fig 1. Decision matrix for selecting an ACHC enantiomeric excess validation workflow.

The efficacy of the Teicoplanin CSP relies on a multi-modal interaction network. The zwitterionic state of ACHC is preserved, allowing for highly specific stereochemical recognition[4].

Mechanism ACHC ACHC Enantiomers (Zwitterionic State) Interaction1 Ionic Interaction (NH3+ <-> COO-) ACHC->Interaction1 Interaction2 Hydrogen Bonding ACHC->Interaction2 Interaction3 Steric Inclusion (Cyclohexane Ring) ACHC->Interaction3 CSP Teicoplanin CSP (Chiral Selector) Resolution Enantiomeric Resolution (Rs > 1.5) CSP->Resolution Differential Binding Energy Interaction1->CSP Interaction2->CSP Interaction3->CSP

Fig 2. Mechanistic pathways of chiral recognition between ACHC and Teicoplanin CSP.

Self-Validating Experimental Protocol: Direct Chiral HPLC-ELSD

To guarantee trustworthiness, this protocol is designed as a self-validating system . It employs a sequential injection logic (Blank Racemate Sample) to mathematically prove that the chromatographic system is capable of resolving the enantiomers before any unknown data is collected.

Materials & Reagents
  • Column: Teicoplanin-based CSP (e.g., Astec Chirobiotic™ T), 250×4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Milli-Q Water (80:20, v/v). Note: No buffer salts are used to prevent ELSD nebulizer clogging.

  • Detector: Evaporative Light Scattering Detector (ELSD). Drift tube temp: 45°C, Gas flow: 1.5 L/min.

Step-by-Step Methodology

Step 1: System Blank Verification

  • Inject 5 µL of the pure mobile phase.

  • Validation Gate: The chromatogram must show a flat baseline at the expected retention times (typically 5–15 minutes) to rule out column carryover or ghost peaks.

Step 2: System Suitability Test (SST)

  • Prepare a 1.0 mg/mL solution of racemic trans-ACHC HCl in the mobile phase.

  • Inject 5 µL of the racemic standard.

  • Validation Gate: The system is only deemed suitable if the chromatogram yields two distinct peaks of equal area (1:1 ratio) with a calculated chromatographic resolution ( Rs​ ) of ≥1.5 . This proves the chiral selector is actively differentiating the enantiomers.

Step 3: Sample Preparation & Analysis

  • Accurately weigh 1.0 mg of the synthesized, theoretically enantiopure ACHC HCl (e.g., 1R,2R isomer).

  • Dissolve in 1.0 mL of the mobile phase and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Inject 5 µL of the sample.

Step 4: Data Synthesis and Causality Check

  • Identify the major and minor peaks based on the retention times established in Step 2.

  • Calculate the enantiomeric excess using the integrated peak areas ( A ):

    ee(%)=Amajor​+Aminor​∣Amajor​−Aminor​∣​×100
  • Expert Insight: If the minor peak exhibits a tailing factor >1.5 , integration errors will artificially inflate the ee. In such cases, decrease the injection volume to 2 µL to prevent column overloading.

Sources

Safety & Regulatory Compliance

Safety

2-Aminocyclohexane-1-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic building blocks is just as critical as their application in the assay or synthesis itself. 2-Aminocyclohexane-1-carboxylic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle management of synthetic building blocks is just as critical as their application in the assay or synthesis itself. 2-Aminocyclohexane-1-carboxylic acid hydrochloride is a highly valuable non-natural amino acid derivative utilized extensively in peptidomimetic drug development. However, its physicochemical nature demands rigorous, scientifically grounded handling and disposal protocols to ensure laboratory safety and environmental compliance.

Below is the comprehensive operational and disposal guide for this compound, designed to establish a self-validating safety system in your laboratory.

Chemical Profiling & Hazard Assessment

Before manipulating any compound, we must establish its quantitative and qualitative risk profile.

Table 1: Physicochemical and Hazard Profile

Property / Attribute Data / Classification
Chemical Name 2-Aminocyclohexane-1-carboxylic acid hydrochloride
CAS Number 158414-45-0 (1S,2R) / 158414-46-1 (1R,2R)
Molecular Formula C7H14ClNO2
Physical State Solid
Storage Requirements 2-8°C, sealed, protected from moisture
GHS Pictogram GHS07 (Exclamation mark)[1]

| Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335/H336 (STOT SE 3)[1] |

Mechanistic Rationale for Handling Procedures (The "Why")

The causality behind our safety protocols is rooted directly in the molecule's structural properties. Because this compound is a hydrochloride salt, it is inherently hygroscopic. Upon exposure to ambient humidity or mucosal surfaces, it absorbs moisture, creating localized acidic microenvironments. This mechanism is the primary driver behind its H315 (skin irritation) and H319 (eye irritation) classifications[1].

Consequently, standard open-benchtop manipulation is insufficient. The compound must be handled under localized exhaust ventilation (e.g., a certified fume hood) to prevent the inhalation of aerosolized, acidic particulates that trigger respiratory tract irritation (H335).

Step-by-Step Operational and Disposal Methodology

To ensure a self-validating system, every step from bench manipulation to final disposal must be documented, verifiable, and compliant with the Resource Conservation and Recovery Act (RCRA). Although not an acutely toxic P-listed waste, it is a halogenated organic compound and must never be subjected to sink disposal[2].

Phase 1: Benchtop Handling & Waste Generation
  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a standard lab coat. Verify that the fume hood has a face velocity of at least 100 fpm.

  • Manipulation: Weigh the solid using anti-static spatulas to minimize electrostatic repulsion and subsequent aerosolization of the powder.

  • Primary Decontamination: Rinse all spatulas and glassware that contacted the chemical with a compatible solvent (e.g., methanol or water). Collect this rinsate immediately as hazardous chemical waste.

Phase 2: Satellite Accumulation Area (SAA) Protocols

The EPA mandates that chemical waste must be accumulated at or near the point of generation, under the strict control of laboratory personnel[3][4].

  • Segregation: Transfer the solid waste and liquid rinsate into designated, chemically compatible waste containers (e.g., high-density polyethylene, HDPE). Critical causality: Segregate this waste strictly from strong oxidizing agents and strong bases to prevent violent, exothermic acid-base reactions[2].

  • Containment: Place the primary waste container inside a secondary containment tray. This ensures that if the primary vessel fails, the acidic waste does not interact with incompatible materials on the SAA shelf.

  • Labeling: Under EPA Subpart K (applicable to eligible academic and research entities), the container must be labeled with a descriptive name (e.g., "Halogenated Organic Waste - Contains 2-Aminocyclohexane-1-carboxylic acid HCl"). The specific RCRA waste code is not strictly required on the label while in the laboratory accumulation phase, provided the chemical constituents are clearly identified[5].

Phase 3: Final Disposal & Logistics
  • Time Limits: Monitor accumulation times rigorously. Under standard SAA rules, once a container is full, it must be moved to a central accumulation area within 3 days[2]. If operating under EPA Subpart K, waste must be removed from the laboratory at least every 12 months[4].

  • Waste Broker Transfer: Coordinate with a licensed, professional hazardous waste broker who possesses current EPA permits[3][6]. The broker will verify the RCRA manifest, validating the chain of custody.

  • Destruction Method: The mandated disposal route for halogenated organic solids is high-temperature incineration at an EPA-permitted facility. This ensures complete thermal destruction of the organic framework and proper scrubbing of the resulting hydrogen chloride (HCl) gas.

Visualizing the Waste Management Pathway

The following diagram illustrates the logical progression of our chemical waste from generation to final destruction, ensuring regulatory compliance and environmental safety.

WasteWorkflow Start Generate Chemical Waste 2-Aminocyclohexane-1-carboxylic acid HCl Check Determine Waste Characteristics (Halogenated, Irritant, Solid) Start->Check Process completion SAA Transfer to Satellite Accumulation Area (SAA) Check->SAA Segregate from incompatibles Label Label Container (EPA Subpart K Compliance) SAA->Label Immediate action Store Store in Secondary Containment (Max 12 Months under Subpart K) Label->Store Weekly inspection Broker Licensed Waste Broker Pickup & RCRA Manifest Store->Broker Time limit reached Incinerate Final Disposal (High-Temp Incineration) Broker->Incinerate Transport to facility

Workflow for the segregation, accumulation, and final disposal of halogenated organic waste.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder, immediate and calculated action is required to prevent exposure:

  • Evacuate & Assess: Temporarily clear the immediate area to allow airborne dust to settle.

  • Containment: Do not use water initially. Adding water will dissolve the compound, rapidly spreading the acidic hazard and potentially damaging bench surfaces.

  • Collection: Gently sweep up the solid using a slightly damp, chemically inert absorbent pad or a HEPA-filtered vacuum dedicated exclusively to chemical spills.

  • Disposal: Place all spill cleanup materials (including gloves and pads) into a hazardous waste bag, label it as "Spill Debris - 2-Aminocyclohexane-1-carboxylic acid HCl," and process it through the SAA workflow described above.

References

  • NextSDS. "(1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride - NextSDS". NextSDS Substance Database.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Insights.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU Environmental Health & Safety.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA Hazardous Waste Guidelines. [Link]

  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA Standardized Analytical Methods. [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". EPA Subpart K Guidance.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Aminocyclohexane-1-carboxylic acid hydrochloride

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the handling of 2-Aminocyclohexane-1-carboxylic acid hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the handling of 2-Aminocyclohexane-1-carboxylic acid hydrochloride, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to foster a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment

2-Aminocyclohexane-1-carboxylic acid hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][2][3][4][5][6]

  • Some related compounds are also listed as harmful if swallowed, in contact with skin, or if inhaled.[7][8]

The compound is typically an off-white to white powder or solid.[2][4] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. The hydrochloride salt form means that in the presence of moisture, it can be corrosive.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before detailing personal protective equipment, it is crucial to implement broader safety measures. The hierarchy of controls prioritizes strategies that remove the hazard over-reliance on personal barriers.

  • Engineering Controls : These are the first line of defense.

    • Ventilation : Always handle this compound in a well-ventilated area.[2][6][8] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a powder containment hood is mandatory. Local exhaust ventilation should be used to control the dispersion of dust at the source.

    • Safety Equipment : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Administrative Controls : These are the protocols and work practices that minimize exposure.

    • Restricted Access : Clearly demarcate areas where this compound is being handled.

    • Safe Handling Practices : Avoid creating dust during handling.[2][3] Do not eat, drink, or smoke in laboratory areas.[8][10] Wash hands thoroughly after handling the compound.[2][6][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting against skin, eye, and respiratory exposure. The following table outlines the recommended PPE for various laboratory tasks involving 2-Aminocyclohexane-1-carboxylic acid hydrochloride.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring Solid Chemical safety gogglesNitrile gloves (consider double-gloving)Lab coat (fully buttoned)NIOSH-approved respirator (e.g., N95) if not in a fume hood
Preparing Solutions Chemical safety goggles or face shieldNitrile glovesLab coatNot required if performed in a fume hood
Running Reactions/Analysis Safety glasses with side shields (in fume hood); Goggles if splashes are possibleNitrile glovesLab coatNot required if performed in a fume hood

Detailed PPE Specifications:

  • Eye and Face Protection :

    • Rationale : To prevent eye irritation from dust particles or splashes.[2][3]

    • Specification : Chemical safety goggles that conform to EU standard EN 166 or equivalent are required when handling the solid or preparing solutions.[2][9] A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Hand Protection :

    • Rationale : To prevent skin irritation upon contact.[2][3]

    • Specification : Compatible chemical-resistant gloves, such as nitrile gloves, are mandatory.[10] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.

  • Body Protection :

    • Rationale : To protect the skin and personal clothing from contamination.

    • Specification : A clean, buttoned lab coat must be worn.[2][8] For larger quantities or tasks with a higher risk of spills, a chemically resistant apron may be necessary.

  • Respiratory Protection :

    • Rationale : To prevent respiratory tract irritation from inhaling dust.[2][3][6]

    • Specification : Under normal laboratory use within a fume hood, respiratory protection is not typically required.[2][9] However, if handling large quantities or if engineering controls are not sufficient to control dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

Operational Plan: Step-by-Step Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]

  • Keep away from incompatible materials.

Weighing and Transferring:

  • Perform this task in a chemical fume hood or a powder containment hood to minimize dust inhalation.

  • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Clean any spills immediately.

Solution Preparation:

  • Add the solid to the solvent slowly to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][6] Seek medical attention if irritation persists.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion : Clean the mouth with water. Do NOT induce vomiting. Seek medical attention.[2][10]

  • Spills : Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][6] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.[3]

  • Solid Waste : Place contaminated gloves, weigh paper, and other solid materials in a labeled, sealed container for hazardous waste.

  • Excess Chemical : Dispose of the contents and container to an approved waste disposal plant.[2][4][6] Do not dispose of it down the drain.

Visualizing the PPE Selection Process

To further clarify the decision-making process for appropriate PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for 2-Aminocyclohexane-1-carboxylic acid hydrochloride cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Start Start: Identify Task BasePPE Standard Lab Attire: - Lab Coat - Nitrile Gloves - Safety Glasses Start->BasePPE Always Required CheckDust Potential for Dust or Aerosol Generation? CheckSplash Potential for Splash? CheckDust->CheckSplash No Respirator Add NIOSH-Approved Respirator CheckDust->Respirator Yes Goggles Upgrade to Chemical Goggles CheckSplash->Goggles Yes End Proceed with Task CheckSplash->End No BasePPE->CheckDust FaceShield Add Face Shield Goggles->FaceShield High Risk Goggles->End Low Risk Respirator->CheckSplash FaceShield->End

Caption: PPE selection workflow based on task-specific hazards.

References

  • 2-aminocyclohexane-1-carboxamide hydrochloride — Chemical Substance Information. (n.d.).
  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 27).
  • SAFETY DATA SHEET - PhytoTech Labs. (n.d.).
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 26).
  • SAFETY DATA SHEET - Merck Millipore. (2025, April 2).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • Amino Acid Standard - 1 nmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (n.d.).
  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • Safety Data Sheet - Cayman Chemical. (2025, June 20).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 2
2-Aminocyclohexane-1-carboxylic acid hydrochloride
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